Product packaging for Bucetin(Cat. No.:CAS No. 1083-57-4)

Bucetin

货号: B1662820
CAS 编号: 1083-57-4
分子量: 223.27 g/mol
InChI 键: LIAWQASKBFCRNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Bucetin is an organic molecular entity.
This compound is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B1662820 Bucetin CAS No. 1083-57-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-ethoxyphenyl)-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWQASKBFCRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020721
Record name 3-Hydroxy-4-butyrophenetidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-57-4, 156674-10-1, 156674-11-2
Record name Bucetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucetin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucetin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucetin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bucetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(4-ethoxyphenyl)-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-4-butyrophenetidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCETIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCETIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Whitepaper on the Mechanism of Action of Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucetin, an analgesic and antipyretic agent formerly marketed in Germany, presents a compelling case study in drug metabolism and mechanism-of-action leading to both therapeutic efficacy and significant toxicity.[1][2] Withdrawn from the market in 1986 due to concerns of renal toxicity and potential carcinogenicity, its molecular pathways offer valuable insights for modern drug development.[1][2][3] This whitepaper provides an in-depth technical guide to the core mechanism of action of this compound, drawing upon the well-established pharmacology of its structural analog, phenacetin. Due to the limited availability of direct quantitative data for this compound, this paper extrapolates its probable mechanisms based on existing research on related anilide compounds. The primary analgesic and antipyretic effects of this compound are attributed to its metabolic conversion to a pharmacologically active metabolite, likely N-acetyl-p-aminophenol (APAP), or paracetamol. This active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory and pyretic pathways. This document details the metabolic pathways, the subsequent inhibition of prostaglandin synthesis, and the experimental protocols necessary to investigate these mechanisms. Furthermore, it explores the biochemical basis of this compound-induced nephrotoxicity, a critical factor in its withdrawal and a key consideration for the development of safer analgesics.

Introduction

This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, belongs to the anilide class of compounds, sharing structural similarity with phenacetin. Its clinical use was aimed at alleviating mild to moderate pain and reducing fever. However, reports of significant adverse effects, particularly renal toxicity, led to its discontinuation. Understanding the mechanistic underpinnings of both its therapeutic action and its toxicity is crucial for the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. This whitepaper will dissect the available and inferred knowledge on this compound's mechanism of action, with a focus on its metabolic activation and subsequent interaction with the cyclooxygenase pathway.

Quantitative Data

Table 1: Known Properties of this compound

PropertyValue/DescriptionReference(s)
Chemical NameN-(4-ethoxyphenyl)-3-hydroxybutanamide
ClassAnilide Analgesic and Antipyretic
Marketing StatusWithdrawn from the market (1986)
Reason for WithdrawalRenal toxicity and potential carcinogenicity
Structural AnalogPhenacetin

Table 2: Illustrative Inhibitory Profile of this compound's Presumed Active Metabolite (Paracetamol-like)

TargetIC50 (μM)Selectivity (COX-1/COX-2)
COX-1~100~0.1
COX-2~10Not Selective
Note: These values are illustrative and based on the known profile of paracetamol, the active metabolite of the related compound phenacetin. They are intended for conceptual understanding due to the absence of direct experimental data for this compound.

Mechanism of Action: A Two-Step Process

The mechanism of action of this compound is best understood as a two-step process: metabolic activation followed by target engagement.

3.1. Metabolic Activation

Similar to phenacetin, this compound is likely a prodrug that undergoes metabolic conversion in the liver to exert its therapeutic effects. The primary metabolic pathway is believed to be O-dealkylation of the ethoxy group, leading to the formation of an active paracetamol-like metabolite. Additionally, hydrolysis of the amide linkage can produce 4-ethoxyaniline, a metabolite implicated in the drug's toxicity.

Presumed Metabolic Pathways of this compound This compound This compound ActiveMetabolite Active Metabolite (Paracetamol-like) This compound->ActiveMetabolite O-dealkylation (Liver) ToxicMetabolite 4-ethoxyaniline This compound->ToxicMetabolite Hydrolysis TherapeuticEffect Analgesic & Antipyretic Effects ActiveMetabolite->TherapeuticEffect COX Inhibition ToxicEffect Renal Toxicity ToxicMetabolite->ToxicEffect Inhibition of PGE2 synthesis in renal medulla

Caption: Presumed metabolic activation of this compound leading to therapeutic and toxic effects.

3.2. Inhibition of Cyclooxygenase (COX) Enzymes

The active metabolite of this compound is presumed to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to the analgesic and antipyretic effects of the drug. The inhibition of COX enzymes is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase Pathway Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGG2, PGH2) COX->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation ActiveMetabolite Active Metabolite of this compound ActiveMetabolite->COX Inhibition

Caption: Inhibition of the COX pathway by the active metabolite of this compound.

Basis of Toxicity

The renal toxicity of this compound is a significant aspect of its pharmacological profile and the primary reason for its withdrawal. This toxicity is thought to be mediated by its metabolite, 4-ethoxyaniline. This metabolite, or its subsequent oxidation products, is believed to inhibit the synthesis of prostaglandin E2 (PGE2) specifically in the renal medulla. PGE2 plays a crucial role in maintaining renal blood flow and function. Its inhibition can lead to renal papillary necrosis and a decline in renal function.

Experimental Protocols

To further investigate the mechanism of action of this compound and similar compounds, the following experimental protocols are recommended.

5.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of this compound and its potential metabolites for COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a colorimetric or fluorometric reaction. The inhibition of this activity is proportional to the inhibition of the enzyme.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric substrate

    • Test compound (this compound and synthesized metabolites)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for COX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution (COX-1 or COX-2) Incubate Add Enzyme and Compound to 96-well plate and pre-incubate PrepEnzyme->Incubate PrepCompound Prepare Test Compound (Serial Dilutions) PrepCompound->Incubate AddSubstrate Initiate reaction with Arachidonic Acid & Substrate Incubate->AddSubstrate Measure Measure Absorbance/ Fluorescence AddSubstrate->Measure CalculateInhibition Calculate % Inhibition Measure->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

5.2. In Vivo Analgesic Activity Assessment (Writhing Test)

This model assesses the peripherally mediated analgesic activity of a compound.

  • Objective: To evaluate the analgesic effect of this compound in a chemically-induced pain model.

  • Principle: Intraperitoneal injection of an irritant (e.g., acetic acid) induces a characteristic writhing response in rodents. Analgesic compounds reduce the number of writhes.

  • Materials:

    • Male or female mice (e.g., Swiss albino)

    • This compound

    • Acetic acid (0.6% v/v)

    • Vehicle (e.g., 0.9% saline)

    • Positive control (e.g., aspirin)

  • Procedure:

    • Divide animals into groups (vehicle control, positive control, and different doses of this compound).

    • Administer the test compounds or controls orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), administer acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

    • Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.

5.3. In Vivo Antipyretic Activity Assessment (Brewer's Yeast-Induced Pyrexia)

This model is used to evaluate the antipyretic potential of a compound.

  • Objective: To determine the fever-reducing effect of this compound in a yeast-induced pyrexia model.

  • Principle: Subcutaneous injection of a suspension of brewer's yeast induces a febrile response in rats. Antipyretic drugs reduce the elevated body temperature.

  • Materials:

    • Male or female rats (e.g., Wistar)

    • Brewer's yeast

    • This compound

    • Vehicle (e.g., 0.9% saline)

    • Positive control (e.g., paracetamol)

    • Rectal thermometer

  • Procedure:

    • Record the basal rectal temperature of each rat.

    • Induce pyrexia by subcutaneous injection of a 20% w/v suspension of brewer's yeast.

    • After a certain period (e.g., 18 hours), when the rectal temperature has significantly increased, record the pyretic temperature.

    • Administer the test compounds or controls orally or intraperitoneally.

    • Measure the rectal temperature at regular intervals (e.g., every hour for 3-4 hours) after drug administration.

    • Calculate the reduction in temperature for each group compared to the control group.

Conclusion

The mechanism of action of this compound, while not extensively studied directly, can be confidently inferred from its close structural and pharmacological relationship to phenacetin. Its analgesic and antipyretic properties are most likely mediated by its metabolic conversion to a paracetamol-like active metabolite that inhibits COX enzymes, thereby reducing prostaglandin synthesis. Conversely, its significant renal toxicity appears to stem from a separate metabolic pathway that produces 4-ethoxyaniline, a metabolite that disrupts prostaglandin homeostasis in the kidneys. This dual metabolic pathway leading to both efficacy and toxicity underscores the critical importance of understanding a drug's metabolic fate in the early stages of development. The experimental protocols outlined in this whitepaper provide a framework for the detailed investigation of similar compounds, with the ultimate goal of designing safer and more effective analgesic and antipyretic therapies. The case of this compound serves as a valuable historical lesson in drug development, emphasizing the need for a thorough understanding of a drug's complete pharmacological and toxicological profile.

References

An Overview of the Biochemical Pathways of Bucetin: A Focus on Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Bucetin is an analgesic and antipyretic drug that was withdrawn from the market in 1986 due to significant renal toxicity and risks of carcinogenesis.[1][2] Consequently, the body of research on its biochemical pathways is limited, particularly when compared to modern pharmaceutical compounds. This document summarizes the available information, which is often inferred from studies on the structurally similar drug, phenacetin. Detailed quantitative data and comprehensive experimental protocols are not available in the public domain.

Core Metabolic Pathway: Deacylation to a Toxic Metabolite

The primary and most clinically significant biochemical transformation of this compound involves its metabolism by microsomal enzymes into the reactive metabolite 4-ethoxyaniline (also known as p-phenetidine).[2][3] This deacylation process is considered the initiating step for the drug's associated toxicities. While the specific enzymes responsible for this compound's deacylation have not been definitively identified, it is presumed that cytochrome P450 (CYP) enzymes are involved, similar to the metabolism of phenacetin.[4]

The renal toxicity of this compound, specifically renal papillary necrosis, is believed to be less pronounced than that of phenacetin, a difference attributed to varying rates of deacylation by these microsomal enzymes.

Bucetin_Metabolism This compound This compound Metabolite 4-Ethoxyaniline (p-phenetidine) This compound->Metabolite Deacylation Enzymes Microsomal Enzymes (Presumably CYP450) Enzymes->this compound

Figure 1: Metabolic Conversion of this compound.

Mechanism of Toxicity: Inhibition of Prostaglandin Synthesis

The toxicity of this compound is not caused by the parent drug itself, but by its primary metabolite, 4-ethoxyaniline, and its subsequent oxidation products such as N-(4-ethoxyphenyl)hydroxylamine and 1-ethoxy-4-nitrosobenzene. These compounds are implicated in the inhibition of prostaglandin E2 (PGE2) synthesis and a potential reduction in the expression of cyclooxygenase-2 (COX-2).

Prostaglandins are crucial for maintaining renal blood flow and function. The inhibition of their synthesis leads to vasoconstriction in the renal papillae, causing ischemia and, ultimately, necrosis. This mechanism is a recognized pathway for the nephrotoxicity observed with several non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicity_Pathway cluster_metabolism This compound Metabolism cluster_cox Cyclooxygenase (COX) Pathway This compound This compound Metabolite 4-Ethoxyaniline & Oxidation Products This compound->Metabolite Metabolism COX2 COX-2 Enzyme Metabolite->COX2 Inhibition & Reduced Expression AA Arachidonic Acid AA->COX2 Conversion PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Renal_Toxicity Renal Papillary Necrosis COX2->Renal_Toxicity Renal_Function Normal Renal Homeostasis PGE2->Renal_Function

Figure 2: Hypothesized Mechanism of this compound-Induced Renal Toxicity.

Quantitative Data and Experimental Protocols

Due to the withdrawal of this compound from the market nearly four decades ago, there is a significant lack of modern, detailed quantitative data regarding its biochemical pathways.

  • Quantitative Data: No peer-reviewed experimental data on the enzyme kinetics, metabolite concentrations in various tissues, or precise pharmacokinetic parameters for this compound could be identified in the available literature. Some sources provide estimated pharmacokinetic values, but these are derived from models based on analogous compounds like phenacetin, not from direct clinical or preclinical studies.

  • Experimental Protocols: Detailed methodologies for the key experiments that would elucidate this compound's metabolic pathways (e.g., in vitro metabolism studies with specific CYP isozymes, in vivo pharmacokinetic studies with detailed metabolite profiling) are not available. The existing references allude to findings without providing the comprehensive protocols required for replication and validation by contemporary standards.

References

In Vitro Molecular Targets of Bucetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucetin, an analgesic and antipyretic drug withdrawn from the market due to renal toxicity, is understood to exert its primary effects through its major metabolite, 4-ethoxyaniline (p-phenetidine). Direct in vitro studies quantifying the molecular targets of this compound are scarce in publicly available literature. The existing research strongly indicates that the pharmacological and toxicological profile of this compound is attributable to the actions of 4-ethoxyaniline, which has been shown to be a potent inhibitor of prostaglandin synthesis with a preference for cyclooxygenase-2 (COX-2). This guide summarizes the available data on the in vitro molecular targets of this compound's active metabolite and provides an overview of the relevant experimental methodologies.

Core Molecular Target: Cyclooxygenase Enzymes

The primary molecular targets implicated in the action of this compound's metabolite, 4-ethoxyaniline, are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on Target Inhibition

Due to the lack of specific IC50 values for this compound and its metabolite in the reviewed literature, a quantitative data table cannot be provided at this time. Further focused in vitro studies would be necessary to determine these values.

Signaling Pathway

The mechanism of action of this compound, through its metabolite 4-ethoxyaniline, involves the inhibition of the cyclooxygenase pathway. This pathway is central to the inflammatory response.

Bucetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) PGH2_1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammation Bucetin_Metabolite This compound (via 4-ethoxyaniline) Bucetin_Metabolite->COX1 Weaker Inhibition Bucetin_Metabolite->COX2 Inhibition COX_Inhibition_Workflow Start Start: Prepare Test Compound (e.g., this compound's metabolite) Prepare_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->Prepare_Enzyme Incubate Pre-incubate Enzyme with Test Compound or Vehicle Control Prepare_Enzyme->Incubate Add_Substrate Initiate Reaction by Adding Arachidonic Acid Incubate->Add_Substrate Stop_Reaction Stop Reaction after Defined Time Add_Substrate->Stop_Reaction Measure_Product Quantify Prostaglandin Production (e.g., PGE2, TxB2) via ELISA or LC-MS Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Values Measure_Product->Calculate_IC50

References

An In-depth Technical Guide on the Cyclooxygenase Inhibition Pathway of Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, an analgesic and antipyretic agent structurally related to phenacetin and paracetamol, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its metabolic activation and subsequent interaction with the COX pathway. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its key metabolite and structurally similar compounds, particularly paracetamol, to elucidate its biochemical cascade. Detailed experimental protocols for assessing COX inhibition are provided, alongside visual representations of the relevant biological pathways to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a non-opioid analgesic and antipyretic drug.[1] It shares structural similarities with phenacetin and paracetamol (acetaminophen). Formerly marketed for the management of mild to moderate pain and fever, this compound was withdrawn from the market due to concerns of renal toxicity and potential carcinogenicity, issues also associated with phenacetin.[1][2] The mechanism underlying both its therapeutic effects and its toxicity is linked to its metabolism and subsequent interaction with the cyclooxygenase pathway.

Metabolism of this compound

The primary metabolic pathway for this compound involves hydrolysis to its core amine, p-phenetidine (4-ethoxyaniline). This biotransformation is a critical step, as p-phenetidine is considered the more pharmacologically active metabolite responsible for both the analgesic and toxic properties of the parent compound.

Bucetin_Metabolism This compound This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) pPhenetidine p-Phenetidine (4-ethoxyaniline) This compound->pPhenetidine Hydrolysis

Caption: Metabolic activation of this compound to p-Phenetidine.

Cyclooxygenase Inhibition Pathway

The analgesic and antipyretic effects of this compound are attributed to the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

To provide a quantitative context, we can examine the COX inhibition profile of paracetamol, a structurally and mechanistically similar compound. Paracetamol is recognized as a selective COX-2 inhibitor. Its mechanism is thought to involve the reduction of the ferryl protoporphyrin IX radical cation at the catalytic site of the COX enzymes, which is more effective in the low-peroxide environment characteristic of the central nervous system and endothelial cells, where COX-2 is often the predominant isoform.

A further layer of complexity is added by the metabolism of paracetamol in the brain to AM404, which also inhibits COX-1 and COX-2 activity. It is plausible that this compound's metabolites could engage in similar pathways.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., Thromboxane A2) Physiological Functions PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) Pain, Fever, Inflammation PGH2_2->Prostaglandins_2 Bucetin_Metabolite This compound Metabolite (p-Phenetidine) Bucetin_Metabolite->COX1 Inhibition Bucetin_Metabolite->COX2 Preferential Inhibition

Caption: Proposed COX inhibition pathway by this compound's active metabolite.

Quantitative Data on COX Inhibition

As previously mentioned, specific IC50 values for this compound and its primary metabolite, p-phenetidine, are not widely documented. However, the data for paracetamol provides a valuable reference point for understanding the potential activity of these related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay Type
Paracetamol (in vitro)113.725.84.4Human Whole Blood
Paracetamol (ex vivo)105.226.34.0Human Whole Blood

Data sourced from Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383-390.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cyclooxygenase inhibition, synthesized from established research protocols.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on native COX enzymes in their cellular context.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (e.g., this compound, p-phenetidine) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Incubator, centrifuge, and other standard laboratory equipment.

Protocol:

For COX-1 Activity (Thromboxane B2 Production):

  • Aliquot 1 mL of fresh whole blood into tubes.

  • Add the test compound at various concentrations. Include a vehicle control.

  • Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet aggregation and subsequent TxB2 production via COX-1.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store at -80°C until analysis.

  • Measure the concentration of TxB2 in the serum using an EIA kit.

  • Calculate the percentage inhibition of TxB2 production at each concentration of the test compound relative to the vehicle control and determine the IC50 value.

For COX-2 Activity (Prostaglandin E2 Production):

  • Aliquot 1 mL of fresh whole blood into tubes.

  • Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.

  • Immediately add the test compound at various concentrations. Include a vehicle control.

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and store at -80°C until analysis.

  • Measure the concentration of PGE2 in the plasma using an EIA kit.

  • Calculate the percentage inhibition of PGE2 production at each concentration of the test compound relative to the LPS-stimulated control and determine the IC50 value.

WBA_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood1 Whole Blood Add_Compound1 Add Test Compound Blood1->Add_Compound1 Incubate_Clot Incubate (37°C, 1h) (Induces Clotting & TxB2 production) Add_Compound1->Incubate_Clot Centrifuge1 Centrifuge Incubate_Clot->Centrifuge1 Serum Collect Serum Centrifuge1->Serum TxB2_EIA Measure TxB2 (EIA) Serum->TxB2_EIA IC50_1 Calculate COX-1 IC50 TxB2_EIA->IC50_1 Blood2 Whole Blood Add_LPS Add LPS (COX-2 Induction) Blood2->Add_LPS Add_Compound2 Add Test Compound Add_LPS->Add_Compound2 Incubate_24h Incubate (37°C, 24h) Add_Compound2->Incubate_24h Centrifuge2 Centrifuge Incubate_24h->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma PGE2_EIA Measure PGE2 (EIA) Plasma->PGE2_EIA IC50_2 Calculate COX-2 IC50 PGE2_EIA->IC50_2

Caption: Workflow for the Human Whole Blood Assay.

Cell-Based COX Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on COX enzyme activity in a cell line.

Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 enzymatic activity in a cell culture model.

Materials:

  • Cell line expressing COX enzymes (e.g., SK-N-SH neuroblastoma cells).

  • Test compound (e.g., AM404, a metabolite of the related paracetamol).

  • Interleukin-1β (IL-1β) for COX-2 induction.

  • Arachidonic acid (AA), the substrate for COX enzymes.

  • Selective COX-1 and COX-2 inhibitors as positive controls (e.g., SC-560 for COX-1, diclofenac for COX-2).

  • EIA kit for PGE2.

Protocol:

For COX-1 Activity:

  • Plate cells in 24-well plates and grow to confluence.

  • Replace the medium with serum-free medium.

  • Add the test compound or a selective COX-1 inhibitor (positive control) at various concentrations and incubate for 15 minutes.

  • Add arachidonic acid (15 µM) and incubate for a further 15 minutes.

  • Collect the supernatants.

  • Measure the PGE2 concentration using an EIA kit.

  • Calculate the percentage inhibition of PGE2 production to determine the effect on COX-1 activity.

For COX-2 Activity:

  • Plate cells as for the COX-1 assay.

  • Pre-incubate the cells with IL-1β (10 U/mL) for 24 hours to induce COX-2 expression.

  • Replace the medium with serum-free medium.

  • Add the test compound or a selective COX-2 inhibitor (positive control) at various concentrations and incubate for 15 minutes.

  • Add arachidonic acid (15 µM) and incubate for a further 15 minutes.

  • Collect the supernatants.

  • Measure the PGE2 concentration using an EIA kit.

  • Calculate the percentage inhibition of PGE2 production to determine the effect on COX-2 activity.

Conclusion

This compound, through its active metabolite p-phenetidine, is an inhibitor of the cyclooxygenase pathway, with a likely preference for COX-2. While direct quantitative inhibitory data for this compound remains elusive, analysis of the structurally and mechanistically related compound, paracetamol, provides valuable insights into its potential potency and selectivity. The provided experimental protocols offer a robust framework for future investigations into the precise interactions of this compound and its metabolites with the COX enzymes. A thorough understanding of this pathway is essential for the rational design of safer and more effective analgesic and antipyretic drugs.

References

An In-Depth Technical Guide on the Interaction of Bucetin with Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, a withdrawn analgesic and antipyretic drug, exerts its pharmacological and toxicological effects primarily through its interaction with the prostaglandin synthesis pathway. This technical guide provides a comprehensive analysis of this interaction, focusing on the molecular mechanisms, quantitative inhibitory data, and the experimental methodologies used to elucidate these properties. The primary active metabolite of this compound, 4-ethoxyaniline (p-phenetidine), is a potent inhibitor of cyclooxygenase (COX) enzymes, with a notable preference for COX-2. This targeted inhibition of prostaglandin E2 (PGE2) synthesis, coupled with a reduction in COX-2 expression, is central to both the therapeutic efficacy and the renal toxicity that led to the withdrawal of this compound from the market. This document synthesizes available data to offer a detailed resource for researchers in pharmacology and drug development.

Introduction

This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an aniline derivative structurally similar to phenacetin.[1] It was formerly marketed as an analgesic and antipyretic agent but was withdrawn in 1986 due to significant renal toxicity, specifically renal papillary necrosis, and concerns regarding its carcinogenic potential.[1] The mechanism underlying these effects is intrinsically linked to its biotransformation and the subsequent interaction of its metabolites with the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis. Prostaglandins are crucial lipid mediators involved in a myriad of physiological processes, including inflammation, pain, fever, and maintaining renal homeostasis.[2] This guide delves into the specifics of this compound's interaction with this critical pathway.

Metabolism of this compound

The primary metabolic pathway of concern for this compound involves its deacylation to form 4-ethoxyaniline, also known as p-phenetidine. This metabolic conversion is a critical step, as 4-ethoxyaniline is the primary moiety responsible for the significant inhibition of prostaglandin synthesis.

This compound This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Metabolism Deacylation (in vivo) This compound->Metabolism Metabolite 4-Ethoxyaniline (p-Phenetidine) Metabolism->Metabolite

This compound Metabolism to 4-Ethoxyaniline

Interaction with the Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently converted to various prostaglandins, including PGE2, by specific synthases. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.

This compound's primary metabolite, 4-ethoxyaniline, inhibits prostaglandin synthesis through a dual mechanism:

  • Direct Inhibition of COX Enzymes: 4-ethoxyaniline is a potent inhibitor of both COX-1 and COX-2.

  • Reduction of COX-2 Expression: At higher concentrations, 4-ethoxyaniline has been shown to reduce the expression of the COX-2 enzyme in neutrophils.

This potent inhibition of PGE2 synthesis and the reduction in COX-2 expression are believed to be the primary factors contributing to the renal papillary necrosis associated with this compound use.

cluster_0 Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Bucetin_Metabolite 4-Ethoxyaniline (from this compound) Bucetin_Metabolite->COX1 Inhibits Bucetin_Metabolite->COX2 Potently Inhibits & Reduces Expression

This compound's Metabolite Interaction with Prostaglandin Synthesis

Quantitative Data on COX Inhibition

A key study by Kankuri et al. (2003) investigated the effects of phenacetin and its highly toxic metabolite, p-phenetidine (4-ethoxyaniline), on COX-1 and COX-2 activities. Given that this compound is a phenacetin analog and also metabolizes to 4-ethoxyaniline, these findings are directly relevant. The study found that p-phenetidine was a more potent inhibitor of prostanoid synthesis than indomethacin, with some preference for COX-2 inhibition. The inhibition of prostaglandin synthesis by p-phenetidine was observed at the nanomolar level.

While the precise IC50 values for 4-ethoxyaniline were not explicitly stated in the available abstracts, the qualitative description of its high potency provides a strong indication of its significant interaction with the COX enzymes. For comparative purposes, the table below includes IC50 values for other relevant compounds from the same study.

CompoundTargetIC50 (approximate)Reference
p-Phenetidine (4-Ethoxyaniline) COX-1 & COX-2Nanomolar range
Phenacetin COX-1 & COX-2Less potent than paracetamol
Paracetamol (Acetaminophen) COX-1 & COX-2Micromolar range
Indomethacin COX-1 & COX-2Potent inhibitor

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the inhibition of prostaglandin synthesis, based on the protocols described for phenacetin and its metabolites.

COX-1 Activity Assay (Platelet Thromboxane B2 Production)

This assay measures the activity of COX-1 in platelets by quantifying the production of thromboxane B2 (TxB2), a stable metabolite of the COX-1-mediated product, thromboxane A2.

  • Cell Source: Human platelets.

  • Stimulus: Collagen is used to stimulate platelet aggregation and subsequent TxB2 production.

  • Procedure:

    • Isolate human platelets from whole blood.

    • Pre-incubate the platelet suspension with various concentrations of the test compound (e.g., 4-ethoxyaniline) or vehicle control.

    • Initiate the reaction by adding collagen.

    • After a defined incubation period, terminate the reaction.

    • Measure the concentration of TxB2 in the supernatant using a specific immunoassay (e.g., ELISA or radioimmunoassay).

  • Endpoint: Inhibition of collagen-stimulated TxB2 production is used as an indicator of COX-1 inhibition.

COX-2 Activity Assay (Neutrophil Prostaglandin E2 Synthesis)

This assay assesses COX-2 activity in neutrophils by measuring the synthesis of prostaglandin E2 (PGE2) following stimulation.

  • Cell Source: Human neutrophils.

  • Stimulus: Phorbol 12-myristate-13-acetate (PMA) is used to induce an inflammatory response and upregulate COX-2 activity.

  • Procedure:

    • Isolate human neutrophils from whole blood.

    • Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with PMA to induce COX-2 expression and activity.

    • After a defined incubation period, terminate the reaction.

    • Measure the concentration of PGE2 in the supernatant using a specific immunoassay.

  • Endpoint: Inhibition of PMA-induced PGE2 synthesis is used as an indicator of COX-2 inhibition.

COX-2 Expression Assay (Western Blotting)

This method is used to determine the effect of a compound on the protein expression levels of COX-2.

  • Cell Source: Human neutrophils.

  • Stimulus: Phorbol 12-myristate-13-acetate (PMA).

  • Procedure:

    • Isolate and culture human neutrophils.

    • Treat the cells with the test compound at various concentrations in the presence of PMA.

    • After incubation, lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to a detectable marker.

    • Visualize and quantify the protein bands to determine the relative expression of COX-2.

  • Endpoint: A reduction in the intensity of the COX-2 protein band indicates decreased expression.

cluster_0 Experimental Workflow Start Isolate Target Cells (e.g., Platelets, Neutrophils) Incubation Pre-incubate with This compound Metabolite Start->Incubation Stimulation Add Stimulus (e.g., Collagen, PMA) Incubation->Stimulation Reaction Incubate for a Defined Period Stimulation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Prostaglandin Levels (e.g., ELISA, RIA) Termination->Measurement Analysis Calculate % Inhibition / IC50 Measurement->Analysis

Generalized Experimental Workflow for COX Inhibition Assay

Conclusion

The interaction of this compound with prostaglandin synthesis is a clear example of how a drug's metabolic profile can dictate its therapeutic and toxicological outcomes. The deacylation of this compound to 4-ethoxyaniline results in a potent, nanomolar-level inhibitor of cyclooxygenase enzymes, with a preference for COX-2. Furthermore, at micromolar concentrations, this metabolite can suppress the expression of COX-2. This dual-pronged inhibition of the prostaglandin pathway, particularly the reduction of PGE2, is the likely mechanism behind this compound's analgesic and antipyretic effects, as well as its severe nephrotoxicity. The experimental protocols outlined provide a framework for the continued investigation of similar compounds and their impact on the arachidonic acid cascade. A thorough understanding of these interactions is paramount for the development of safer and more effective anti-inflammatory and analgesic drugs.

References

Pharmacological Profile of Bucetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bucetin was withdrawn from the market in 1986 due to significant safety concerns, including renal toxicity and potential carcinogenicity. The information presented here is for research and informational purposes only and is based on limited historical data. Much of the pharmacological data is inferred from its structurally similar analogue, phenacetin, and should be interpreted with caution.

Introduction

This compound is a non-opioid analgesic and antipyretic agent, chemically identified as N-(4-ethoxyphenyl)-3-hydroxybutanamide.[1] Structurally related to phenacetin, it was developed with the aim of providing similar therapeutic benefits but was ultimately withdrawn from clinical use due to an unfavorable safety profile, particularly nephrotoxicity.[1] This document provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
CAS Number 1083-57-4
Appearance Powder
Solubility Soluble in DMSO

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound's analgesic and antipyretic effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, a characteristic it shares with phenacetin and other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX, this compound reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

dot digraph "Bucetin_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX) Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain_Fever [label="Pain & Fever", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges this compound -> COX [label="Inhibits"]; Arachidonic_Acid -> COX [label="Substrate"]; COX -> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Pain_Fever [label="Mediates"];

{rank=same; this compound; Arachidonic_Acid;} } caption: "Proposed mechanism of this compound's analgesic and antipyretic action."

While specific quantitative data on this compound's COX inhibitory activity is scarce, studies on its structural analogue, phenacetin, and its metabolites provide some insight. Phenacetin itself is a weak inhibitor of COX-1 and COX-2. However, its metabolite, p-phenetidine (4-ethoxyaniline), is a potent inhibitor of prostaglandin synthesis, showing some preference for COX-2 inhibition at nanomolar concentrations. Given that this compound is also metabolized to 4-ethoxyaniline, it is plausible that this metabolite contributes significantly to its pharmacological and toxicological effects.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not available. The following parameters are estimated based on its similarity to phenacetin.

ParameterEstimated Value (based on Phenacetin)Source
Absorption Orally absorbed
Metabolism Extensively metabolized, primarily in the liver.
Primary Metabolite Paracetamol (Acetaminophen) from O-dealkylation (inferred from phenacetin)
Toxic Metabolite 4-ethoxyaniline (p-phenetidine) from deacylation
Elimination Half-life (t½) 37 to 74 minutes (for phenacetin)
Volume of Distribution (Vd) 1.0 to 2.1 L/kg (for phenacetin)
Excretion Primarily as metabolites in urine

A study on the metabolism of this compound in rabbits was published in 1968, but the detailed findings are not widely available. This study would likely provide valuable information on the specific metabolic pathways of this compound.

dot digraph "Bucetin_Metabolism" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes this compound [label="this compound\n(N-(4-ethoxyphenyl)-3-hydroxybutanamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacylation [label="Deacylation\n(Microsomal Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Ethoxyaniline [label="4-Ethoxyaniline\n(p-phenetidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation & Autooxidation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Reactive_Metabolites [label="Reactive Metabolites\n(e.g., N-(4-ethoxyphenyl)hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Toxicity [label="Renal Papillary Necrosis", fillcolor="#202124", fontcolor="#FFFFFF", shape= Mdiamond]; O_Dealkylation [label="O-Dealkylation (inferred)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Paracetamol_analogue [label="Paracetamol Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation\n(Glucuronidation, Sulfation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Excretion [label="Urinary Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> Deacylation; Deacylation -> Ethoxyaniline; Ethoxyaniline -> Hydroxylation; Hydroxylation -> Reactive_Metabolites; Reactive_Metabolites -> Renal_Toxicity [label="Inhibits PGE2 synthesis"]; this compound -> O_Dealkylation; O_Dealkylation -> Paracetamol_analogue; Paracetamol_analogue -> Conjugation; Conjugation -> Excretion;

} caption: "Proposed metabolic pathway of this compound and its link to renal toxicity."

Toxicology

The clinical use of this compound was terminated due to severe renal toxicity, specifically renal papillary necrosis. This adverse effect is strongly linked to its metabolic activation.

The deacylation of this compound to 4-ethoxyaniline is considered a critical step in its toxicity. This metabolite and its subsequent oxidation products are thought to cause renal damage by potently inhibiting the synthesis of prostaglandin E2 (PGE2) and potentially reducing the expression of COX-2 in the renal medulla. Prostaglandins are crucial for maintaining renal blood flow, and their inhibition can lead to ischemia and necrosis of the renal papillae.

Additionally, this compound shares a risk of carcinogenesis with phenacetin, which is classified as a human carcinogen.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin or Celecoxib (positive controls)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., ELISA kit for PGE₂, or a fluorometric or colorimetric probe)

Methodology:

dot digraph "COX_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.3, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Compound [label="Prepare Serial Dilutions of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Enzyme [label="Pre-incubate COX-1 or COX-2\nwith this compound or Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction by Adding\nArachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(e.g., with acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Product [label="Measure Prostaglandin E2 (PGE2)\nProduction (e.g., ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Prepare_Compound; Prepare_Compound -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate; Add_Substrate -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Measure_Product; Measure_Product -> Calculate_IC50; Calculate_IC50 -> End; } caption: "A general workflow for a COX inhibition assay."

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of this compound or the control compounds. Allow for a pre-incubation period.

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid.

  • Detection: Quantify the amount of PGE₂ produced using a suitable detection method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a withdrawn analgesic and antipyretic agent with a pharmacological profile closely resembling that of phenacetin. Its therapeutic effects are likely mediated through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, its clinical utility was overshadowed by severe renal toxicity, which is attributed to its metabolic activation to 4-ethoxyaniline. Due to the lack of modern research, a comprehensive understanding of this compound's pharmacological and toxicological profile remains limited. Further investigation into historical literature may provide more detailed insights for researchers interested in the structure-activity and structure-toxicity relationships of this class of compounds.

References

Navigating the Metabolic Maze: An In-Depth Technical Guide to In Vivo Drug Metabolism with a Focus on Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which lies in understanding its metabolic fate within a living organism. This technical guide provides a comprehensive overview of the core principles and methodologies for studying in vivo drug metabolism. Due to the limited contemporary data available for the withdrawn analgesic bucetin, this document utilizes it as a case study to illustrate the application of modern metabolic investigation strategies, while also highlighting the complexities that arise from data scarcity. We will delve into detailed experimental protocols, from sample preparation to advanced analytical techniques, and present a framework for data interpretation and visualization. This guide also infers potential metabolic pathways for this compound by examining the well-documented metabolism of its structural analogs, phenacetin and paracetamol.

Introduction: The Critical Role of In Vivo Metabolism Studies

The biotransformation of a drug, or its metabolism, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. In vivo metabolism studies are indispensable for:

  • Identifying active metabolites: Some metabolites may possess therapeutic activity, contributing to the overall efficacy of the drug.

  • Uncovering toxic metabolites: Certain metabolic products can be reactive and lead to adverse drug reactions or long-term toxicity.

  • Determining routes of elimination: Understanding how a drug and its metabolites are cleared from the body is crucial for dosing regimens.

  • Predicting drug-drug interactions: Metabolism pathways, often involving the cytochrome P450 (CYP) enzyme system, are common sites of drug interactions.

This compound, a phenacetin derivative, was once used as an analgesic and antipyretic but was withdrawn from the market due to concerns about nephrotoxicity.[1] The scarcity of modern metabolic data for this compound underscores the importance of robust metabolic studies in early drug development to prevent such outcomes.

A Generic Workflow for In Vivo Drug Metabolism Studies

The investigation of a drug's in vivo metabolism follows a structured workflow, designed to systematically identify and quantify the parent drug and its metabolites in various biological matrices.

A generalized workflow for in vivo drug metabolism studies.

Detailed Experimental Protocols

Animal Studies
  • Species Selection: Rodents (rats, mice) are commonly used for initial studies, followed by a non-rodent species (e.g., dogs, monkeys) to assess inter-species differences. For this compound, the only available in vivo data comes from a study conducted in rabbits.

  • Dosing: The drug is typically administered orally and intravenously to assess both first-pass metabolism and systemic clearance.

  • Sample Collection: Blood, urine, and feces are collected at multiple time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile. Tissue samples may also be collected to investigate distribution.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.

  • Protein Precipitation (PP): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to a plasma or tissue homogenate sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent.

Analytical Techniques: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information.[2][3][4]

  • Liquid Chromatography (LC): Separates the parent drug and its metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.

  • Mass Spectrometry (MS): Ionizes the separated compounds and measures their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): A selected ion (precursor ion) is fragmented, and the resulting fragment ions (product ions) are analyzed. This provides structural information for metabolite identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental compositions.

This compound Metabolism: A Case Study with Limited Data

As mentioned, detailed in vivo metabolism data for this compound is scarce. The primary source is a 1968 study in rabbits.

Known Metabolites of this compound in Rabbits

The following table summarizes the metabolites identified in the urine of rabbits after oral administration of this compound.

Metabolite NumberMetabolite NameProposed Structure
M1N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Unchanged this compound)C₁₂H₁₇NO₃
M2N-(4-Hydroxyphenyl)-3-hydroxybutanamideC₁₀H₁₃NO₃
M3N-(4-Ethoxyphenyl)acetamide (Phenacetin)C₁₀H₁₃NO₂
M4N-(4-Hydroxyphenyl)acetamide (Paracetamol)C₈H₉NO₂
M5Glucuronide conjugate of M2C₁₆H₂₁NO₉
M6Sulfate conjugate of M2C₁₀H₁₃NO₆S
Inferred Metabolic Pathways for this compound

Given that this compound is structurally related to phenacetin and paracetamol, we can infer its likely metabolic pathways in humans. The metabolism of phenacetin and paracetamol is well-characterized. Phenacetin is primarily metabolized to paracetamol. Paracetamol is then extensively metabolized through glucuronidation and sulfation. A minor portion of paracetamol is oxidized to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.

Based on this, the following metabolic pathways for this compound can be proposed:

Bucetin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_further_metabolism Further Metabolism This compound This compound (N-(4-Ethoxyphenyl)-3-hydroxybutanamide) O_deethylation O-deethylation This compound->O_deethylation Dealkylation Side-chain Dealkylation This compound->Dealkylation Metabolite_M2 N-(4-Hydroxyphenyl)-3- hydroxybutanamide (M2) O_deethylation->Metabolite_M2 Phenacetin Phenacetin (M3) Dealkylation->Phenacetin Glucuronidation Glucuronidation Metabolite_M2->Glucuronidation Sulfation Sulfation Metabolite_M2->Sulfation Paracetamol Paracetamol (M4) Phenacetin->Paracetamol O-deethylation Glucuronide_Conjugate Glucuronide Conjugate (M5) Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate (M6) Sulfation->Sulfate_Conjugate Paracetamol_Metabolism Further Conjugation (Glucuronidation, Sulfation) Paracetamol->Paracetamol_Metabolism

Inferred metabolic pathways of this compound.

Quantitative Analysis of Metabolites

Once metabolites are identified, their concentrations in biological fluids are determined using a validated LC-MS/MS method. This involves:

  • Method Validation: The analytical method is rigorously tested for its accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.

  • Standard Curves: A series of standards with known concentrations of the analyte are used to create a calibration curve.

  • Quality Controls (QCs): Samples with known concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the data.

Due to the lack of available data, a quantitative summary for this compound and its metabolites cannot be provided.

Conclusion and Future Directions

The study of in vivo drug metabolism is a complex but essential component of drug development. While the available data on this compound metabolism is limited, the principles and methodologies outlined in this guide provide a robust framework for investigating the metabolic fate of any new chemical entity. The case of this compound serves as a reminder that a thorough understanding of a drug's metabolism is paramount for ensuring its safety and efficacy. Future research on this compound, should it be undertaken for academic purposes, would require the application of modern LC-HRMS techniques to fully characterize its metabolic pathways in various species, including humans, and to definitively identify any potentially toxic metabolites. This would provide a more complete picture of the reasons for its historical withdrawal and offer valuable insights for the development of safer analgesics.

References

An In-depth Technical Guide on the Core Toxicogenomics of Bucetin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including toxicogenomics databases, reveals no specific studies detailing the global gene expression profiles (e.g., via microarray or RNA-seq) following direct exposure to Bucetin. This compound is an analgesic and antipyretic drug that was withdrawn from the market in 1986 due to renal toxicity and carcinogenic risk, similar to its structural analogue, phenacetin.[1][2]

Given the absence of direct data for this compound, this technical guide will leverage a toxicogenomic approach based on its close structural and mechanistic analogue, phenacetin . The toxic effects of this compound are understood to be similar to those of phenacetin, primarily mediated through its metabolic activation.[3] Therefore, the toxicogenomic data from phenacetin studies serve as the most relevant and scientifically sound surrogate to hypothesize the potential molecular and genetic consequences of this compound exposure.

This guide will focus on the known toxicogenomic effects of phenacetin to infer the likely pathways and gene expression changes induced by this compound, providing researchers and drug development professionals with a foundational understanding for risk assessment and mechanistic investigation.

Proposed Metabolic Activation and Toxicity Pathway

This compound, like phenacetin, is believed to exert its toxicity through metabolic activation, primarily in the liver and kidney. The proposed pathway involves deacylation to form p-phenetidine (4-ethoxyaniline), which can undergo further metabolic steps to form reactive intermediates that lead to cellular damage, oxidative stress, and genotoxicity.[3] This is analogous to the well-established bioactivation of phenacetin.[4]

The following diagram illustrates the proposed metabolic pathway for this compound leading to toxic metabolites, based on the known metabolism of phenacetin.

G cluster_0 Phase I Metabolism cluster_1 Cellular Damage This compound This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) pPhenetidine p-Phenetidine (4-ethoxyaniline) This compound->pPhenetidine Deacylation (Microsomal Enzymes) Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Phenacetin->pPhenetidine Deacylation Acetaminophen Acetaminophen Phenacetin->Acetaminophen O-deethylation (CYP1A2) ReactiveMetabolite Reactive Metabolites (e.g., Quinone imines) pPhenetidine->ReactiveMetabolite Oxidation Acetaminophen->ReactiveMetabolite Oxidation (CYP Enzymes) OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress DNA_Adducts DNA Adducts (Genotoxicity) ReactiveMetabolite->DNA_Adducts Protein_Binding Covalent Protein Binding ReactiveMetabolite->Protein_Binding Toxicity Nephrotoxicity & Carcinogenicity OxidativeStress->Toxicity DNA_Adducts->Toxicity G cluster_stress Cellular Stress Response cluster_pathway Transcriptional Regulation cluster_genes Upregulated Genes Compound Phenacetin / this compound Metabolites Hemolysis Erythrocyte Damage (Hemolysis) Compound->Hemolysis OxidativeStress Oxidative Stress Compound->OxidativeStress Heme_Metabolism Heme Metabolism & Iron Homeostasis Hemolysis->Heme_Metabolism Erythropoiesis Erythropoiesis Signaling Hemolysis->Erythropoiesis Inflammation Inflammation & Phagocytosis Hemolysis->Inflammation OxidativeStress->Heme_Metabolism Hmox1 Hmox1 Heme_Metabolism->Hmox1 Alas2 Alas2, beta-glo, Eraf Erythropoiesis->Alas2 Lgals3 Lgals3 Inflammation->Lgals3 G cluster_animal Animal Dosing cluster_sample Sample Collection cluster_analysis Genomic Analysis cluster_validation Validation Animal Sprague-Dawley Rats (Female, 6 weeks old) Dosing Oral Gavage Phenacetin (e.g., 0, 100, 400 mg/kg) Daily for 4 days Collection Tissue Collection (Liver, Kidney, Spleen) Blood Sampling Dosing->Collection RNA_Extraction Total RNA Extraction (e.g., RNeasy Kit) Collection->RNA_Extraction Microarray Microarray Hybridization (e.g., Whole Genome Oligo Array) RNA_Extraction->Microarray Data_Analysis Data Normalization & Statistical Analysis (Identify DEGs) Microarray->Data_Analysis Pathway_Analysis Pathway & GO Analysis Data_Analysis->Pathway_Analysis qPCR Quantitative RT-PCR (Validation of key DEGs) Data_Analysis->qPCR

References

Unraveling Bucetin's Putative Impact on Cellular Signaling: A Cursory Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bucetin, an analgesic and antipyretic agent, was withdrawn from the pharmaceutical market in 1986 due to concerns regarding its renal toxicity and potential carcinogenicity.[1][2][3] Consequently, in-depth research into its specific effects on a broad spectrum of cellular signaling pathways is notably scarce in publicly accessible scientific literature. This document, therefore, serves not as an exhaustive technical guide, but as a concise summary of the hypothesized mechanism of this compound's toxicity, which is thought to involve the cyclooxygenase (COX) pathway. The information presented is based on the limited data available.

Hypothesized Mechanism of Action and Toxicity

This compound is chemically analogous to phenacetin.[2][4] The prevailing hypothesis regarding its toxicity suggests that it is not this compound itself, but rather its metabolites that exert a biological effect. The proposed mechanism centers on the deacylation of this compound to 4-ethoxyaniline. This metabolite is then believed to inhibit the synthesis of prostaglandin E2 (PGE2) and potentially reduce the expression of cyclooxygenase-2 (COX-2).

The inhibition of PGE2 synthesis and reduction of COX-2 expression can have significant physiological consequences. COX-2 is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While the inhibition of COX-2 is the therapeutic goal of many nonsteroidal anti-inflammatory drugs (NSAIDs), the specific toxicological profile of this compound suggests a more complex and detrimental interaction with this pathway, particularly in the renal system.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed metabolic activation of this compound and its subsequent inhibitory effect on the COX-2 pathway.

Bucetin_Signaling This compound This compound Metabolite 4-ethoxyaniline (Metabolite) This compound->Metabolite Deacylation COX2 COX-2 Expression Metabolite->COX2 Inhibition PGE2 PGE2 Synthesis Metabolite->PGE2 Inhibition Toxicity Renal Toxicity COX2->Toxicity PGE2->Toxicity

Hypothesized metabolic activation of this compound and its effect on the COX-2 pathway.

Limitations and Future Directions

It is crucial to reiterate that detailed experimental protocols, quantitative data (such as IC50 values), and a broader understanding of this compound's effects on other cellular signaling pathways are not available in the current body of scientific literature. The withdrawal of the drug from the market has likely contributed to the limited research interest in its specific molecular mechanisms.

For drug development professionals, the case of this compound serves as a historical example of the importance of thorough toxicological screening and understanding the metabolic fate of drug candidates. Further research, should it be undertaken, would need to focus on confirming the hypothesized metabolic pathway and elucidating the precise molecular interactions of this compound's metabolites with components of the COX signaling cascade and other potential off-target pathways. Such studies would require modern techniques in metabolomics, proteomics, and cell-based signaling assays to build a comprehensive profile of this compound's biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bucetin from p-Phenetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Bucetin, a previously marketed analgesic and antipyretic agent. The primary synthetic route described is the amide coupling of p-phenetidine with 3-hydroxybutyric acid. Methodologies for the reaction setup, monitoring, workup, and purification are presented, along with the necessary safety precautions. Additionally, this document includes tabulated physical and chemical data for all reactants and the final product, as well as characterization data for this compound.

Introduction

This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an aniline derivative structurally similar to phenacetin. It was formerly used for its analgesic and antipyretic properties but was later withdrawn from the market due to concerns about renal toxicity and potential carcinogenicity.[1][2] Despite its withdrawal from clinical use, the synthesis of this compound remains a relevant topic for researchers in medicinal chemistry and drug development for toxicological studies and as a reference compound.

The most straightforward and common method for the synthesis of this compound is the formation of an amide bond between the primary amine of p-phenetidine and the carboxylic acid of 3-hydroxybutyric acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Chemical and Physical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
p-Phenetidine C₈H₁₁NO137.18[3]~3[3]253-255[3]Soluble in alcohol; practically insoluble in water.
3-Hydroxybutyric acid C₄H₈O₃104.1043-48 (for S-enantiomer)118-120 (at 2 mmHg)Highly soluble in water, ethanol, and acetone.
This compound C₁₂H₁₇NO₃223.27Not specifiedNot specifiedSoluble in organic solvents; limited solubility in water.

Safety and Handling Precautions

p-Phenetidine: Toxic in contact with skin and if inhaled. Harmful if swallowed. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. It is light and air-sensitive, turning red to brown on exposure. Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

3-Hydroxybutyric Acid: Causes serious eye irritation and may cause respiratory irritation. It is hygroscopic. Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.

This compound: Harmful in contact with skin or if inhaled. May cause cancer. Handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area.

DCC (Dicyclohexylcarbodiimide): Toxic and a sensitizer. Avoid inhalation and contact with skin and eyes. Work in a fume hood and wear appropriate PPE.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Skin and eye irritant. Handle with care in a well-ventilated area.

Synthesis Protocol

The synthesis of this compound from p-phenetidine involves an amide coupling reaction. Two common protocols using different coupling agents are provided below.

Protocol 1: Using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This protocol is a general method for amide bond formation and can be adapted for the synthesis of this compound.

Materials:

  • p-Phenetidine

  • 3-Hydroxybutyric acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1.0 equivalent) and p-phenetidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_phenetidine p-Phenetidine reaction_mixture Mix and Stir at 0°C to RT (12-24h) p_phenetidine->reaction_mixture hydroxybutyric_acid 3-Hydroxybutyric Acid hydroxybutyric_acid->reaction_mixture DCC DCC DCC->reaction_mixture DMAP DMAP (catalyst) DMAP->reaction_mixture DCM DCM (solvent) DCM->reaction_mixture filtration Filter DCU reaction_mixture->filtration extraction Wash with NaHCO₃, H₂O, Brine filtration->extraction drying Dry over MgSO₄ extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound using DCC coupling.

Protocol 2: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This method is another common and effective way to synthesize amides, often preferred due to the water-soluble nature of the urea byproduct, which simplifies purification.

Materials:

  • p-Phenetidine

  • 3-Hydroxybutyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Add p-phenetidine (1.0 equivalent) to the solution.

  • Add DIPEA (2.5 equivalents) to the mixture and stir.

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C and add EDC-HCl (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • If DCM is used as the solvent, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • If DMF is used, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers as described above.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs p_phenetidine p-Phenetidine (Amine) nucleophilic_attack Nucleophilic Attack by Amine p_phenetidine->nucleophilic_attack hydroxybutyric_acid 3-Hydroxybutyric Acid (Carboxylic Acid) activation Activation of Carboxylic Acid hydroxybutyric_acid->activation coupling_reagents Coupling Reagents (DCC or EDC/HOBt) coupling_reagents->activation activation->nucleophilic_attack amide_bond_formation Amide Bond Formation nucleophilic_attack->amide_bond_formation This compound This compound (Amide Product) amide_bond_formation->this compound byproducts Byproducts (e.g., Urea) amide_bond_formation->byproducts

Caption: Logical relationship of the amide coupling reaction for this compound synthesis.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with literature data. The PubChem database provides some NMR data for this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group (N-H stretch, C=O stretch) and the aromatic ring. PubChem lists FTIR data for this compound.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (223.27 g/mol ).

  • Melting Point: The melting point of the purified product can be determined and compared to literature values if available.

Discussion

The synthesis of this compound via amide coupling is a robust and well-established method. The choice between DCC and EDC/HOBt protocols may depend on the scale of the reaction and the preferred purification method. The DCC protocol is often used for smaller scale syntheses where the insoluble DCU byproduct can be easily removed by filtration. For larger scale reactions or when simpler workup is desired, the EDC/HOBt method is advantageous due to the water solubility of the byproducts.

It is important to note that 3-hydroxybutyric acid is a chiral molecule. The protocols described here will produce a racemic mixture of this compound. If a specific enantiomer is required, a stereoselective synthesis approach or chiral resolution of the final product would be necessary.

The hydroxyl group on 3-hydroxybutyric acid does not typically require protection for this type of amide coupling reaction, as the amine is a much stronger nucleophile than the alcohol under these conditions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound from p-phenetidine and 3-hydroxybutyric acid. By following these procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize this compound for further study. The provided data tables and diagrams serve as a quick reference for the key aspects of this synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of Bucetin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of Bucetin enantiomers. This compound, N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a chiral analgesic and antipyretic agent.[1] The pharmacological and toxicological profiles of its individual enantiomers may differ significantly, making the development of stereoselective synthetic routes crucial for drug development and clinical studies. This document outlines methodologies for the enzymatic kinetic resolution of racemic this compound and provides a conceptual framework for its asymmetric synthesis. Furthermore, detailed protocols for the analytical separation and quantification of the enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are presented.

Introduction to Chiral Synthesis of this compound

This compound possesses a single stereocenter at the C3 position of the 3-hydroxybutyryl moiety, existing as (R)- and (S)-enantiomers. The differential pharmacological activities of enantiomers are well-documented for many chiral drugs.[2] Therefore, obtaining enantiomerically pure forms of this compound is essential for evaluating the therapeutic potential and potential side effects of each isomer. The primary strategies for obtaining single enantiomers are asymmetric synthesis, which creates a specific enantiomer from an achiral starting material, and chiral resolution, which separates a racemic mixture.[2]

This application note focuses on enzymatic kinetic resolution, a widely used method for resolving racemic alcohols, and provides a template for asymmetric synthesis. Lipases are particularly effective biocatalysts for the kinetic resolution of racemic alcohols and their derivatives due to their stereoselectivity, mild reaction conditions, and broad substrate specificity.[3]

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, in this case, a lipase. This results in the separation of the slower-reacting enantiomer (as the unreacted substrate) and the faster-reacting enantiomer (as the product). For this compound, this typically involves the enantioselective acylation of the secondary hydroxyl group.

Quantitative Data Summary

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol similar to this compound. Optimal conditions for this compound would require experimental screening of various lipases, acyl donors, and solvents.

Lipase CatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Excess of Product (e.e.p, %)Enantioselectivity (E)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene4024~50>99>99>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateHexane3048~45>95>90>100
Candida rugosa Lipase (CRL)Acetic AnhydrideDichloromethane3536~50>98>98>150
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation of (±)-Bucetin

Objective: To resolve racemic this compound via lipase-catalyzed acylation to obtain one enantiomer as the unreacted alcohol and the other as the corresponding ester.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl Acetate (acyl donor)

  • Anhydrous Toluene (solvent)

  • Molecular Sieves (4 Å)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a flame-dried round-bottom flask, add racemic this compound (1.0 g, 4.48 mmol), anhydrous toluene (20 mL), and activated molecular sieves.

  • Add vinyl acetate (0.83 mL, 8.96 mmol, 2.0 equivalents).

  • Add immobilized Candida antarctica Lipase B (100 mg, 10% w/w of substrate).

  • Seal the flask and stir the suspension at 40 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the formed product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with toluene.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of unreacted this compound enantiomer and the acylated product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

  • Collect the fractions containing the separated unreacted this compound and the acylated this compound.

  • The acylated this compound can be hydrolyzed back to the alcohol using a mild base (e.g., K2CO3 in methanol) to yield the other enantiomerically enriched this compound.

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis aims to directly produce a single enantiomer of this compound. A plausible, though hypothetical, strategy involves the asymmetric reduction of a prochiral ketone precursor, N-(4-ethoxyphenyl)-3-oxobutanamide. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the ketone, establishing the desired stereocenter.

Quantitative Data Summary

The table below presents expected outcomes for an asymmetric reduction of a β-ketoamide, which would be analogous to the synthesis of a this compound enantiomer.

Catalyst SystemHydride SourceSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
(R)-CBS CatalystBorane-THF complexTHF-204>90>98
RuCl--INVALID-LINK--Formic acid/TriethylamineAcetonitrile2512>95>99
Chiral KetoreductaseNADPH (with cofactor regeneration)Phosphate Buffer3024>90>99
Experimental Protocol: Asymmetric Reduction of N-(4-ethoxyphenyl)-3-oxobutanamide

Objective: To synthesize an enantiomer of this compound via the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst.

Materials:

  • N-(4-ethoxyphenyl)-3-oxobutanamide

  • (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst) solution (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve N-(4-ethoxyphenyl)-3-oxobutanamide (1.0 g, 4.52 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -20 °C in a cryocooler.

  • Slowly add the (R)-CBS catalyst solution (0.45 mL, 0.45 mmol, 0.1 equivalents) to the stirred solution.

  • After 15 minutes, add the borane-THF complex solution (5.0 mL, 5.0 mmol, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Analytical Methods for Enantiomeric Separation

Accurate determination of enantiomeric purity is critical. Chiral HPLC and Capillary Electrophoresis are powerful techniques for separating and quantifying enantiomers.

Protocol: Chiral HPLC Separation of this compound Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using HPLC with a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Chiral Column: Chiralcel OD-H (or similar polysaccharide-based column).

  • Mobile Phase: Hexane:Isopropanol (80:20, v/v). Note: The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare sample solutions of the synthesized enantiomers at a similar concentration.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and the resolution factor.

  • Inject the synthesized samples to determine the enantiomeric excess.

  • The enantiomeric excess (% e.e.) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100, where Area1 and Area2 are the peak areas of the two enantiomers.

Protocol: Chiral Capillary Electrophoresis (CE) Separation of this compound Enantiomers

Objective: To separate this compound enantiomers using CE with a chiral selector in the background electrolyte.

Instrumentation and Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent with a DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 41.5 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 7.0) containing 15 mM sulfated-β-cyclodextrin as the chiral selector. Note: The type and concentration of the chiral selector and the pH of the buffer may require optimization.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: 214 nm.

Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.

  • Prepare a stock solution of racemic this compound and dilute it with the BGE to the working concentration (e.g., 100 µg/mL).

  • Fill the capillary with the BGE.

  • Inject the sample and apply the separation voltage.

  • Record the electropherogram to determine the migration times and peak areas of the enantiomers.

Visualizations

Enzymatic_Kinetic_Resolution cluster_separation Purification rac_this compound (R,S)-Bucetin (Racemic Mixture) reaction Enantioselective Acylation rac_this compound->reaction lipase Lipase (e.g., CAL-B) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction s_this compound (S)-Bucetin (Unreacted) reaction->s_this compound Slower reacting r_acetate (R)-Acylated this compound (Product) reaction->r_acetate Faster reacting separation Chromatographic Separation s_this compound->separation r_acetate->separation hydrolysis Hydrolysis r_acetate->hydrolysis r_this compound (R)-Bucetin hydrolysis->r_this compound

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Asymmetric_Synthesis prochiral_ketone N-(4-ethoxyphenyl)- 3-oxobutanamide reduction Asymmetric Reduction prochiral_ketone->reduction chiral_catalyst Chiral Catalyst (e.g., (R)-CBS) chiral_catalyst->reduction hydride_source Hydride Source (e.g., BH3-THF) hydride_source->reduction s_this compound (S)-Bucetin reduction->s_this compound High e.e.

Caption: Pathway for Asymmetric Synthesis of an S-Bucetin Enantiomer.

Chiral_Synthesis_Logic start Goal: Enantiomerically Pure this compound racemic Start with Racemic this compound start->racemic achiral Start with Achiral Precursor start->achiral resolution Chiral Resolution racemic->resolution asymmetric_syn Asymmetric Synthesis achiral->asymmetric_syn enzymatic Enzymatic Kinetic Resolution resolution->enzymatic chemical_res Chemical Resolution (Diastereomeric Salts) resolution->chemical_res asymmetric_cat Asymmetric Catalysis asymmetric_syn->asymmetric_cat chiral_pool Chiral Pool Synthesis asymmetric_syn->chiral_pool enantiomers Separated (R)- and (S)-Bucetin enzymatic->enantiomers chemical_res->enantiomers single_enantiomer Single Enantiomer of this compound asymmetric_cat->single_enantiomer chiral_pool->single_enantiomer

Caption: Logical Approaches to Chiral this compound Synthesis.

References

Application Notes and Protocols for the Purification of Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an analgesic and antipyretic compound structurally related to phenacetin.[][2] For research and development purposes, obtaining high-purity this compound is essential. This document provides detailed protocols for the purification of this compound primarily through recrystallization, a widely adopted technique for the purification of solid organic compounds.[3] The methodologies described are based on established procedures for this compound and its structural analog, phenacetin.

Introduction to this compound Purification

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Impurities can arise from the synthesis process, including starting materials, intermediates, and by-products, or from degradation.[4][5] Recrystallization is a common and effective method for purifying solid compounds like this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes in a purer form, while impurities remain in the solution. For amides like this compound, recrystallization is often the preferred method of purification.

Recrystallization Methods and Data

While specific quantitative data for the purification of this compound is limited in publicly available literature, a method involving recrystallization from boiling deionized water has been reported for the preparation of single crystals. To provide a quantitative context, data from the purification of the structurally similar compound, phenacetin, is included.

Table 1: Summary of Recrystallization Data for this compound and Analogue

CompoundRecrystallization Solvent(s)Initial PurityFinal PurityYield/RecoveryReference(s)
This compound Boiling Deionized WaterNot SpecifiedHigh (for single crystals)Not Specified
Phenacetin WaterNot SpecifiedNot Specified77.5%
Phenacetin Water / n-PropanolNot Specified99.1%94.6%
Phenacetin Water / IsopropanolNot Specified99.2%95.5%

Note: The data for Phenacetin is provided as a reference due to the limited availability of quantitative data for this compound purification.

Experimental Protocols

This section provides detailed protocols for the recrystallization of this compound. Protocol 1 is based on the reported method for this compound, and Protocol 2 is an adapted method based on the successful purification of its analog, phenacetin.

Protocol 1: Recrystallization of this compound from Water

This protocol is based on the method for preparing single crystals of racemic this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For each gram of crude material, add a small amount of deionized water (e.g., 10-15 mL to start). Heat the mixture to boiling with gentle stirring.

  • Achieving Saturation: Continue to add small portions of boiling deionized water until the this compound just completely dissolves, creating a nearly saturated solution. Avoid adding an excess of water to maximize the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Recrystallization of this compound using an Ethanol-Water Solvent System

This protocol is adapted from methods used for the purification of the analogous compound, phenacetin, and is suitable for compounds that are more soluble in organic solvents than in water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified this compound crystals in a drying oven.

Purity Assessment

The purity of this compound before and after recrystallization should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.

General HPLC Parameters (starting point for method development):

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometer at a wavelength where this compound has significant absorbance.

  • Quantification: The purity can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Bucetin_Purification_Workflow Figure 1: General Workflow for this compound Recrystallization A Crude this compound B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature B->D no insoluble impurities C->D E Induce Crystallization (if necessary) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H K Mother Liquor (contains impurities) G->K I Dry Purified Crystals H->I J Pure this compound I->J

Caption: General Workflow for this compound Recrystallization.

References

High-performance liquid chromatography (HPLC) method for Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Determination of Bucetin: Application Notes and Protocols

Introduction

This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic agent.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and for research purposes is crucial for quality control and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and accuracy.

This document provides a detailed application note and protocol for a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is based on established analytical principles for structurally similar compounds, such as phenacetin, and available data for this compound analysis.[2][3][4]

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound, offering excellent resolution and peak shape for this moderately polar compound. A C18 column is selected as the stationary phase due to its versatility and wide use in pharmaceutical analysis. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer to ensure optimal retention and elution of this compound. UV detection at 254 nm is proposed, as this wavelength has been cited for this compound analysis and is a common wavelength for aromatic compounds.[3]

Chromatographic Conditions

The proposed parameters for the HPLC analysis of this compound are summarized in the table below.

ParameterProposed Condition
Instrument High-Performance Liquid Chromatography system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 4.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions
  • 0.02 M Phosphate Buffer (pH 4.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the 0.02 M phosphate buffer (pH 4.5) in a 50:50 volume/volume ratio. Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation

For the analysis of a pharmaceutical formulation (e.g., tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria for a method of this type.

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Intra-day≤ 2.0%
   Inter-day≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) ~0.3 µg/mL (Signal-to-Noise ratio of 10:1)
Specificity No interference from excipients or degradation products at the retention time of this compound.

Visualizations

HPLC System Workflow

HPLC_System_Workflow MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: A diagram illustrating the basic components of the HPLC system used for this compound analysis.

Experimental Analysis Workflow

References

Application Notes and Protocols for the Quantification of Bucetin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucetin is an analgesic and antipyretic drug that was previously used for the treatment of pain and fever. However, it has been withdrawn from the market in most countries due to concerns about its renal toxicity and potential carcinogenicity.[1][2] Despite its withdrawal, the quantification of this compound in biological samples remains a relevant area of study for toxicological assessments, forensic analysis, and in vitro drug metabolism studies.

These application notes provide detailed protocols for the quantification of this compound in biological matrices such as plasma and urine, utilizing common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN-(4-ethoxyphenyl)-3-hydroxybutanamide[2]
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
CAS Number1083-57-4

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-UV

This protocol outlines a method for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The method is based on protein precipitation for sample clean-up.

a. Sample Preparation: Protein Precipitation

  • To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

b. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm
Internal Standard (IS) Phenacetin

c. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound into blank human plasma. Process these standards alongside the unknown samples using the same sample preparation protocol. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The sample preparation involves a solid-phase extraction (SPE) clean-up step.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add 1 mL of 2% phosphoric acid.

  • Condition an SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

b. LC-MS/MS Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard (IS) This compound-d5 (isotopically labeled)

c. Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 224.1109.125
This compound-d5 (IS) 229.1114.125

d. Data Analysis

Quantification is performed using Multiple Reaction Monitoring (MRM) of the specified precursor-to-product ion transitions. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of the described analytical methods.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (%Bias) ± 10%
Recovery > 85%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 7%
Accuracy (%Bias) ± 8%
Recovery > 90%
Matrix Effect < 15%

Diagrams

G cluster_plasma HPLC-UV Protocol for Plasma Plasma Sample Plasma Sample Add Acetonitrile Add Acetonitrile Plasma Sample->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collection Supernatant Collection Centrifuge->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC-UV Analysis HPLC-UV Analysis Reconstitution->HPLC-UV Analysis

Caption: Workflow for this compound quantification in plasma by HPLC-UV.

G cluster_urine LC-MS/MS Protocol for Urine Urine Sample Urine Sample Acidification Acidification Urine Sample->Acidification Sample Loading Sample Loading Acidification->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis G This compound This compound Metabolism Metabolism This compound->Metabolism Excretion Excretion This compound->Excretion Glucuronidated Metabolites Glucuronidated Metabolites Metabolism->Glucuronidated Metabolites Sufated Metabolites Sufated Metabolites Metabolism->Sufated Metabolites Urine Urine Excretion->Urine Feces Feces Excretion->Feces Glucuronidated Metabolites->Excretion Sufated Metabolites->Excretion

References

Application Notes and In Vitro Experimental Protocols for Non-Steroidal Anti-Inflammatory Drug (NSAID) Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bucetin is an analgesic and antipyretic drug that was withdrawn from the market in 1986 due to renal toxicity and concerns about carcinogenicity.[1][2] Consequently, detailed modern in vitro experimental protocols specifically validating the mechanisms of this compound are scarce in publicly available scientific literature. The following protocols are not specific to this compound but represent standard in vitro assays used to characterize compounds with similar analgesic, antipyretic, and anti-inflammatory properties. These methods are provided for informational purposes to guide research and drug development professionals in evaluating novel compounds.

Cyclooxygenase (COX) Inhibition Assay

Application Note: Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[4] There are two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[3] This assay is crucial for determining the potency and selectivity of a test compound's ability to inhibit COX-1 and COX-2, providing insights into its potential therapeutic efficacy and side-effect profile.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

A. Materials and Reagents:

  • COX-1 (ovine or human recombinant) and COX-2 (ovine or human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

B. Protocol:

  • Prepare the Assay Buffer containing EDTA and heme.

  • Add 150 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of the solvent (for control) or the test compound at various concentrations to the appropriate wells.

  • Add 10 µL of COX-1 or COX-2 enzyme to the wells.

  • Mix gently and incubate at 37°C for 10 minutes.

  • To initiate the reaction, add 10 µL of arachidonic acid solution to each well.

  • Immediately add 10 µL of the colorimetric substrate (TMPD).

  • Shake the plate for 30 seconds and measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the test compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound A15.21.88.4
Test Compound B5.625.40.2
Indomethacin0.912.90.07

Visualization:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Data Analysis Buffer Add Assay Buffer Compound Add Test Compound/Solvent Buffer->Compound Enzyme Add COX-1 or COX-2 Enzyme Compound->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Substrate Add Arachidonic Acid Incubate->Substrate Color Add Colorimetric Substrate Substrate->Color Read Measure Absorbance at 590 nm Color->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Workflow for the Colorimetric COX Inhibition Assay.

Prostaglandin E2 (PGE2) Immunoassay

Application Note: This assay quantifies the production of Prostaglandin E2 (PGE2), a primary pro-inflammatory prostaglandin synthesized by COX enzymes. It is often used in cell-based systems to assess the anti-inflammatory activity of a compound. For instance, macrophages stimulated with lipopolysaccharide (LPS) will produce large amounts of PGE2 via the induction of COX-2. A test compound's ability to reduce this PGE2 production is a direct measure of its anti-inflammatory potential in a cellular context.

Experimental Protocol: PGE2 Measurement in LPS-Stimulated Macrophages

A. Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator

B. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of PGE2 production.

Data Presentation:

TreatmentPGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Control (no LPS)50 ± 8-
LPS (1 µg/mL)1250 ± 1100%
LPS + Test Compound (1 µM)875 ± 9530%
LPS + Test Compound (10 µM)450 ± 6064%
LPS + Test Compound (100 µM)150 ± 2588%

Visualization:

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 PGE2 Production COX2->PGE2 AA AA Arachidonic Acid Inflammation Inflammation PGE2->Inflammation TestCompound Test Compound TestCompound->COX2 G Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

References

Application Notes and Protocols for Bucetin in Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an analgesic and antipyretic drug structurally similar to Phenacetin. It was withdrawn from the market due to significant toxicological concerns, primarily nephrotoxicity and suspected carcinogenicity, mirroring the adverse profile of Phenacetin.[1][2] Understanding the toxicological profile of this compound and related compounds is crucial for researchers studying drug-induced toxicities, metabolic activation of xenobiotics, and for the development of safer pharmaceuticals. These application notes provide an overview of the toxicological profile of this compound, with quantitative data summarized from studies on this compound and its close analog, Phenacetin. Detailed protocols for key toxicological assays are also provided.

Disclaimer: Due to the limited availability of specific quantitative toxicological data for this compound, data from its structurally and toxicologically similar analog, Phenacetin, is used as a surrogate where indicated. This is based on the understanding that both compounds share a common metabolic pathway leading to the formation of the toxic metabolite, 4-ethoxyaniline.[3]

Toxicological Profile of this compound

The primary toxicities associated with this compound and related anilide analgesics are nephrotoxicity, carcinogenicity, and hematological toxicity.

  • Nephrotoxicity: Chronic use of these compounds is linked to analgesic nephropathy, characterized by renal papillary necrosis.[3] The renal toxicity of this compound is considered to be a result of its metabolic conversion to 4-ethoxyaniline.[3] This metabolite, or its subsequent reactive products, is thought to inhibit prostaglandin E2 (PGE2) synthesis and potentially reduce the expression of cyclooxygenase-2 (COX-2), leading to renal damage.

  • Carcinogenicity: this compound has been shown to be carcinogenic in animal models. Like Phenacetin, it is associated with an increased risk of urothelial cancers, particularly of the renal pelvis and bladder.

  • Hematological Toxicity: A key hematological effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is attributed to the formation of reactive metabolites that can oxidize hemoglobin.

Quantitative Toxicological Data

The following tables summarize available quantitative data for this compound and its analog, Phenacetin.

Table 1: Acute Toxicity of Phenacetin (this compound Surrogate)

Species Route LD50 Reference(s)
Rat Oral 1650 mg/kg
Mouse Oral 866 mg/kg

| Rabbit | Oral | 2500 mg/kg | |

Table 2: Carcinogenicity of this compound

Species Sex Dosing Regimen Duration Tumor Type Incidence Reference(s)
(C57BL/6 X C3H)F1 Mice Male 0.75% in diet 76 weeks Renal Cell Tumors 13% (6/45)
(C57BL/6 X C3H)F1 Mice Male 1.5% in diet 76 weeks Renal Cell Tumors 22% (10/46)

| (C57BL/6 X C3H)F1 Mice | Both | 1.5% in diet | 76 weeks | Papillary/Nodular Hyperplasia (Urinary Bladder) | Not specified | |

Table 3: Genotoxicity of Phenacetin (this compound Surrogate)

Assay Test System Metabolic Activation Result Notes Reference(s)
Ames Test Salmonella typhimurium TA100 Hamster S9 Positive Dose-related increase in revertants at ≥500 µ g/plate .

| In Vivo Micronucleus Test | Mouse reticulocytes | N/A | Positive | At 600 and 800 mg/kg after 48h. | |

Signaling and Metabolic Pathways

The toxicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the proposed metabolic pathway leading to the formation of toxic intermediates.

bucetin_metabolism This compound This compound Deacylation Microsomal Deacylation This compound->Deacylation Ethoxyaniline 4-Ethoxyaniline Deacylation->Ethoxyaniline Hydroxylation N-Hydroxylation (CYP450) Ethoxyaniline->Hydroxylation Toxicity Nephrotoxicity Methemoglobinemia Carcinogenicity Ethoxyaniline->Toxicity Hydroxylamine N-(4-ethoxyphenyl)hydroxylamine Hydroxylation->Hydroxylamine Autooxidation Auto-oxidation Hydroxylamine->Autooxidation Hydroxylamine->Toxicity Nitrosobenzene 1-ethoxy-4-nitrosobenzene Autooxidation->Nitrosobenzene Nitrosobenzene->Toxicity Inhibition Inhibition of PGE2 synthesis Reduction of COX-2 expression Toxicity->Inhibition mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture renal (e.g., HK-2) or hepatic (e.g., HepG2) cells PlateCells 2. Seed cells in 96-well plates (1x10^4 cells/well) CellCulture->PlateCells Incubate1 3. Incubate for 24h (37°C, 5% CO2) PlateCells->Incubate1 Preparethis compound 4. Prepare serial dilutions of this compound TreatCells 5. Treat cells with this compound (and vehicle control) Preparethis compound->TreatCells Incubate2 6. Incubate for 24h, 48h, or 72h TreatCells->Incubate2 AddMTT 7. Add MTT solution (0.5 mg/mL) to each well Incubate3 8. Incubate for 4h at 37°C AddMTT->Incubate3 AddSolubilizer 9. Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance 10. Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability 11. Calculate % cell viability PlotCurve 12. Plot dose-response curve CalculateViability->PlotCurve DetermineIC50 13. Determine IC50 value PlotCurve->DetermineIC50

References

Application Notes and Protocols for the Use of Anilide Analgesics as Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing anilide compounds, specifically phenacetin, as a reference in analgesic research. Due to its withdrawal from the market in 1986 because of renal toxicity and carcinogenic risk, Bucetin is rarely used as a contemporary reference compound.[1][2] However, its close structural analog, phenacetin, which was also withdrawn for similar reasons, has a more extensively documented analgesic profile in historical literature.[3][4] Phenacetin's known analgesic effects are attributed to its actions on the sensory tracts of the spinal cord.[3] These notes will therefore focus on phenacetin as a primary reference, with comparative information on this compound where available, to guide researchers in the preclinical evaluation of new analgesic agents.

Phenacetin and this compound belong to the anilide class of analgesics and antipyretics. Understanding their mechanism of action and toxicological profiles is crucial for interpreting experimental results and for the development of safer analgesic drugs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. Phenacetin's primary active metabolite is paracetamol (acetaminophen), which is known to inhibit COX-1 and COX-2. Phenacetin itself is a less potent COX inhibitor than paracetamol and does not exhibit a clear preference for either COX isoform. The toxic effects of phenacetin are linked to its metabolite, p-phenetidine, which is a potent inhibitor of prostaglandin synthesis and can also reduce COX-2 expression.

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

COX_Pathway cluster_NSAIDS Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Pain Pain & Inflammation Prostaglandins->Pain Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Phenacetin Phenacetin / Paracetamol Phenacetin->COX1 Phenacetin->COX2

Caption: Inhibition of Prostaglandin Synthesis by Phenacetin/Paracetamol.

Quantitative Data for Phenacetin

The following tables summarize the in vivo analgesic activity and in vitro cyclooxygenase inhibition for phenacetin.

Table 1: In Vivo Analgesic Activity of Phenacetin
AssaySpeciesRoute of AdministrationED50 (mg/kg)Reference
Trypsin Hyperalgesic AssayRodentOral114 ± 36.2
Kaolin Hyperalgesic AssayRodentOral107 ± 11.5
Acetic Acid Writhing TestRodentOralActive (ED50 not specified)
Carrageenan Hyperalgesic AssayRodentOralActive (ED50 not specified)
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference
PhenacetinLess potent than ParacetamolLess potent than ParacetamolNo clear preference
Paracetamol (Metabolite)113.725.84.4
p-Phenetidine (Metabolite)Potent inhibitor (nanomolar range)Potent inhibitor (nanomolar range, with some preference for COX-2)-
Ibuprofen12800.15
Diclofenac0.0760.0262.9

Experimental Protocols

Detailed methodologies for common analgesic assays are provided below. These protocols can be adapted for the evaluation of novel compounds with phenacetin as a reference.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen). Analgesic compounds reduce the number of writhes.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in water)

    • Reference Compound: Phenacetin (e.g., 50, 100 mg/kg, p.o.)

    • Test Compound(s) (various doses)

  • Procedure:

    • Administer the vehicle, reference, or test compound orally (p.o.).

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Immediately place the mouse in an observation chamber.

    • Record the number of writhes for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Writhing_Test_Workflow Start Acclimatize Mice Grouping Divide into Groups (Vehicle, Reference, Test) Start->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Induction i.p. Injection of 0.6% Acetic Acid Pretreatment->Induction Observation Observe and Count Writhes (20-30 min) Induction->Observation Analysis Calculate % Inhibition Observation->Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hot Plate Test

This method is used to assess central analgesic activity.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. Centrally acting analgesics increase the latency to a response (e.g., paw licking, jumping).

Protocol:

  • Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

  • Apparatus: Eddy's hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Groups:

    • Vehicle Control

    • Reference Compound: Phenacetin (e.g., 50, 100 mg/kg, p.o.) or Morphine (e.g., 5 mg/kg, s.c.)

    • Test Compound(s)

  • Procedure:

    • Measure the basal reaction time for each animal by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.

    • Administer the vehicle, reference, or test compound.

    • Measure the reaction time at various intervals post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group compared to their basal reaction time.

Hot_Plate_Test_Workflow Start Select Animals Basal_Measurement Measure Basal Reaction Time on Hot Plate (55°C) Start->Basal_Measurement Dosing Administer Vehicle, Reference, or Test Compound Basal_Measurement->Dosing Post_Dosing_Measurement Measure Reaction Time at Multiple Time Points (e.g., 30, 60, 90 min) Dosing->Post_Dosing_Measurement Data_Analysis Calculate % Increase in Reaction Time Post_Dosing_Measurement->Data_Analysis

Caption: Workflow for the Hot Plate Test.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Principle: The activity of COX-1 is assessed by measuring the production of thromboxane B2 (TXB2) in response to a stimulus in whole blood. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after induction with lipopolysaccharide (LPS).

Protocol:

  • COX-1 Activity (TXB2 Production):

    • Collect fresh heparinized human whole blood.

    • Aliquot the blood into tubes containing the test compound or vehicle.

    • Incubate for a specified time (e.g., 1 hour) at 37°C to allow for coagulation, which stimulates COX-1.

    • Centrifuge to separate the serum.

    • Measure the concentration of TXB2 in the serum using an ELISA kit.

  • COX-2 Activity (PGE2 Production):

    • Aliquot fresh heparinized whole blood into tubes.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and incubate (e.g., 24 hours at 37°C).

    • Add the test compound or vehicle and incubate for a further period (e.g., 30 minutes).

    • Stimulate with a calcium ionophore (e.g., A23187) to induce PGE2 production.

    • Centrifuge to separate the plasma.

    • Measure the PGE2 concentration using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

While this compound itself is no longer in use, its structural analog phenacetin can serve as a historical reference compound in analgesic research, provided its toxicological properties are duly considered. The protocols and data presented here offer a framework for the preclinical evaluation of new analgesic candidates. Researchers should be aware of the historical context of these compounds and the reasons for their withdrawal when interpreting data and designing new experiments.

References

Troubleshooting & Optimization

Bucetin stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of bucetin under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under different pH conditions?

A1: The primary degradation pathway for this compound, N-(4-ethoxyphenyl)-3-hydroxybutanamide, is expected to be the hydrolysis of its amide bond. This reaction is susceptible to catalysis by both acids and bases, leading to the formation of 4-ethoxyaniline and 3-hydroxybutanoic acid. Under strongly acidic or basic conditions, the ether linkage might also be susceptible to cleavage, although this is generally less facile than amide hydrolysis.

Q2: Which functional groups in the this compound molecule are most susceptible to degradation?

A2: The amide linkage is the most susceptible functional group to hydrolytic degradation. The secondary alcohol group could be prone to oxidation, and the ether group could potentially be cleaved under harsh acidic conditions.

Q3: What are the typical stress conditions used in a forced degradation study of this compound?

A3: Forced degradation studies for this compound should include exposure to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Conditions: 0.1 M to 1 M HCl

  • Basic Conditions: 0.1 M to 1 M NaOH

  • Neutral Conditions: Water at elevated temperatures

  • Oxidative Conditions: 3% to 30% Hydrogen Peroxide (H₂O₂)

  • Thermal Stress: 60°C to 80°C

  • Photostability: Exposure to UV and visible light

Q4: How can I monitor the degradation of this compound and quantify its stability?

A4: The most common and reliable method for monitoring this compound degradation and quantifying its stability is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products.

Troubleshooting Guides

Issue 1: Poor separation of this compound and its degradation products in HPLC.

  • Possible Cause: The mobile phase composition, column type, or pH of the mobile phase may not be optimal.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Adjust pH: Modify the pH of the aqueous buffer to alter the ionization state of this compound and its degradation products, which can significantly impact retention times.

    • Change Column: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

    • Gradient Elution: Employ a gradient elution program to improve the resolution of complex mixtures of degradants.

Issue 2: Mass balance in the stability study is not within the acceptable range (e.g., 95-105%).

  • Possible Cause:

    • Some degradation products may not be detected by the analytical method (e.g., they lack a UV chromophore).

    • Degradation products may be volatile or may have precipitated out of the solution.

    • The response factor of the degradation products may be significantly different from that of the parent drug.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to identify non-chromophoric degradants.

    • Check for Precipitation: Visually inspect the sample vials for any precipitated material.

    • Determine Relative Response Factors: If the structures of the major degradants are known, synthesize or isolate them to determine their relative response factors compared to this compound for more accurate quantification.

Issue 3: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

    • Increase Temperature: Elevate the temperature of the study.

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

Data Presentation

Table 1: Example of this compound Stability Data under Different pH Conditions

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

pH ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s)
1.2 (0.1 M HCl)602485.24-ethoxyaniline, 3-hydroxybutanoic acid
4.5 (Acetate Buffer)602498.1Not Detected
6.8 (Phosphate Buffer)602497.5Not Detected
9.0 (Borate Buffer)602470.44-ethoxyaniline, 3-hydroxybutanoic acid
12.0 (0.01 M NaOH)401255.84-ethoxyaniline, 3-hydroxybutanoic acid

Experimental Protocols

Protocol 1: Preparation of Solutions for pH Stability Study

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acidic Solution (pH 1.2): Dilute the stock solution with 0.1 M HCl to the desired final concentration (e.g., 100 µg/mL).

  • Basic Solution (pH 12): Dilute the stock solution with 0.1 M NaOH to the desired final concentration.

  • Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 4.5, 6.8, 9.0) using appropriate buffer systems (e.g., acetate, phosphate, borate). Dilute the this compound stock solution with each buffer to the final concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase used for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined from the UV spectrum of this compound (e.g., 245 nm).

  • Column Temperature: 30°C

Mandatory Visualizations

bucetin_degradation_pathway This compound This compound N-(4-ethoxyphenyl)-3-hydroxybutanamide hydrolysis_acid Acidic Hydrolysis (H⁺, H₂O) This compound->hydrolysis_acid hydrolysis_base Basic Hydrolysis (OH⁻, H₂O) This compound->hydrolysis_base product1 4-Ethoxyaniline hydrolysis_acid->product1 product2 3-Hydroxybutanoic Acid hydrolysis_acid->product2 hydrolysis_base->product1 hydrolysis_base->product2

Caption: Predicted hydrolytic degradation pathway of this compound.

stability_study_workflow start Start: This compound Drug Substance stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress sampling Sample Collection at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Processing: Assay, Purity, Mass Balance analysis->data report Stability Report Generation data->report

Caption: General workflow for a forced degradation study.

Technical Support Center: Improving Bucetin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Bucetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an analgesic (pain-relieving) and antipyretic (fever-reducing) compound.[1][2] Chemically, it is similar to phenacetin and is typically a white to off-white crystalline powder.[1][3] Like many active pharmaceutical ingredients, this compound has limited solubility in water, which can be a major obstacle in formulation development, potentially leading to poor absorption and bioavailability when administered orally.[4] It is important to note that this compound was withdrawn from the market in 1986 due to concerns about renal toxicity and potential carcinogenicity. All work with this compound should be for research purposes only.

Q2: What is the reported solubility of this compound?

A2: this compound is sparingly soluble in water but shows higher solubility in organic solvents. Quantitative data is limited, with some sources providing predicted values for aqueous solubility.

SolventSolubilitySource
Water2.17 mg/mL (Predicted)
DMSO≥ 35 mg/mL
DMSO44 mg/mL (at 25°C)

Q3: What are the primary strategies for enhancing the solubility of a poorly soluble drug like this compound?

A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include reducing particle size (micronization and nanosuspension), modifying the drug's crystal structure (using amorphous forms or co-crystals), and dispersing the drug in a hydrophilic carrier (solid dispersions).

  • Chemical Modifications: These methods involve altering the molecule itself or its immediate environment. Common approaches include pH adjustment, salt formation, and forming inclusion complexes with other molecules like cyclodextrins.

  • Other Techniques: The use of co-solvents, surfactants (micellar solubilization), and hydrotropy are also effective methods.

Q4: How do I select the most appropriate solubility enhancement technique for my research?

A4: The choice of method depends on the physicochemical properties of this compound, the desired dosage form, and the intended application. The following decision tree provides a general guide for selecting a suitable starting point.

G start Start: Poorly Soluble This compound is_ionizable Is the goal to exploit This compound's ionizable group (phenolic hydroxyl)? start->is_ionizable ph_adjust pH Modification is_ionizable->ph_adjust Yes use_solvent Is the use of an organic solvent system acceptable for the final formulation? is_ionizable->use_solvent No cosolvency Co-solvency use_solvent->cosolvency Yes use_complexation Is molecular encapsulation a desirable approach for stability and solubility? use_solvent->use_complexation No change_solid_state Is the primary goal to increase dissolution rate by altering the solid state? solid_disp Solid Dispersion change_solid_state->solid_disp Disperse in carrier particle_reduce Particle Size Reduction (Nanosuspension) change_solid_state->particle_reduce Reduce particle size use_complexation->change_solid_state No cyclodextrin Cyclodextrin Complexation use_complexation->cyclodextrin Yes

Fig 1. Decision tree for selecting a solubility enhancement method.

Troubleshooting Guide 1: pH Adjustment

Q: I am trying to dissolve this compound in a neutral buffer (pH 7.4) but the solubility is very low. How can I improve this using pH modification?

A: this compound contains a phenolic hydroxyl group, which is weakly acidic. Therefore, its solubility is pH-dependent. In acidic or neutral media, it will exist primarily in its less soluble, unionized form. By increasing the pH to a more alkaline state, the phenolic group will deprotonate, forming a more soluble phenolate salt.

Potential Issues & Solutions:

  • Issue: Insufficient pH increase.

    • Solution: Conduct a pH-solubility profile to determine the optimal pH for solubilization. You will likely see a significant increase in solubility at pH values above the pKa of the phenolic group.

  • Issue: Drug instability at high pH.

    • Solution: Evaluate the chemical stability of this compound at the target pH over time using a stability-indicating assay (e.g., HPLC). If degradation occurs, a compromise must be found between solubility and stability, or an alternative enhancement method should be chosen.

Experimental Protocol: pH-Solubility Profile of this compound
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, borate buffers).

  • Add Excess this compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. This ensures that a saturated solution is formed.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample and Filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute and Analyze: Dilute the filtrate with a suitable mobile phase and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

G A 1. Prepare Buffers (Range of pH values) B 2. Add Excess this compound to each buffer A->B C 3. Agitate to Reach Equilibrium (24-48h) B->C D 4. Filter to Remove Undissolved Solid C->D E 5. Analyze Filtrate Concentration (HPLC/UV) D->E F 6. Plot Solubility vs. pH E->F G cluster_0 Host Molecule This compound This compound (Hydrophobic Guest) Complex Soluble Inclusion Complex This compound->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Host) CD->Complex Encapsulates CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity G A 1. Dissolve Drug & Carrier in Common Solvent B 2. Evaporate Solvent (e.g., Rotovap) A->B C 3. Dry Under Vacuum to Remove Residual Solvent B->C D 4. Pulverize & Sieve to Uniform Size C->D E 5. Characterize (Dissolution, DSC, XRD) D->E G organic_phase Organic Phase: This compound in Acetone mixing Inject Organic Phase into Aqueous Phase (High Stirring) organic_phase->mixing aqueous_phase Aqueous Phase: Stabilizer in Water aqueous_phase->mixing evaporation Remove Organic Solvent mixing->evaporation nanosuspension Final Nanosuspension evaporation->nanosuspension

References

Technical Support Center: Troubleshooting Bucetin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Bucetin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of this compound precipitation in my cell culture medium?

A1: this compound precipitation can manifest in several ways. You might observe a cloudy or hazy appearance in the medium, the formation of fine, needle-like crystals, or a thin film on the surface of the culture vessel. Under a microscope, you may see crystalline structures that are distinct from the cellular morphology. It is crucial to differentiate this from microbial contamination, which often leads to a rapid drop in pH (indicated by a yellowing of the medium) and the presence of motile microorganisms.[1][2]

Q2: What are the primary causes of this compound precipitation in cell culture?

A2: The precipitation of this compound in cell culture is likely due to one or more of the following factors:

  • Exceeding Aqueous Solubility: this compound has a predicted low water solubility.[3] If the final concentration in your cell culture medium exceeds its solubility limit, it will precipitate.

  • "Solvent Shock": this compound is readily soluble in DMSO.[4][5] When a concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Moving your culture medium from cold storage to a 37°C incubator can alter this compound's solubility.

  • Interaction with Media Components: Components in the culture medium, such as salts, amino acids, and proteins in serum, can interact with this compound, potentially leading to the formation of insoluble complexes.

Q3: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I prevent this?

A3: This is a common issue when working with compounds that have low aqueous solubility. Here are several strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, add the stock solution dropwise while gently swirling or vortexing the medium. This gradual introduction can prevent "solvent shock".

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

  • Step-wise Dilution: Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.

  • Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also influence compound solubility.

Q4: Can the type of cell culture medium influence this compound precipitation?

A4: Yes, the composition of the cell culture medium can significantly impact this compound's solubility. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with your compound. If you are encountering persistent precipitation, consider testing the solubility of this compound in different base media, if your experimental design permits.

Troubleshooting Guide

Scenario 1: Precipitate Appears Immediately Upon Adding this compound to Medium
Potential Cause Recommended Solution
This compound concentration exceeds its solubility limit. Decrease the final working concentration of this compound. Perform a solubility assessment to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1).
"Solvent Shock" due to rapid dilution from DMSO stock. Add the DMSO stock solution dropwise to pre-warmed (37°C) culture medium while gently vortexing or swirling. Prepare an intermediate dilution in a small volume of medium first.
Final DMSO concentration is too high. Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the culture medium. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically <0.5%).
Scenario 2: Precipitate Forms Over Time in the Incubator
Potential Cause Recommended Solution
Temperature-dependent solubility. Ensure the cell culture medium is pre-warmed to 37°C before adding this compound. Maintain a stable temperature in the incubator.
pH shift in the medium due to cell metabolism or CO2 levels. Use a medium buffered with HEPES to maintain a stable pH. Ensure your incubator's CO2 levels are properly calibrated for your medium's bicarbonate concentration.
Interaction with media components (e.g., salts, serum proteins). Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation. If serum is the issue, consider reducing the serum concentration or using a serum-free medium if appropriate for your cells.
Compound instability and degradation over time. Prepare fresh this compound-containing medium for each experiment. Avoid storing the compound in the medium for extended periods before use.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Solubility in DMSO ≥ 35 mg/mL (≥ 156.76 mM)
44 mg/mL
50 mg/mL (223.94 mM)
Predicted Water Solubility 2.17 mg/mL

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO, cell culture grade

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for your experiments

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope or plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, perform a serial dilution of your this compound stock solution in your pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.5%).

  • Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 1-2 hours).

  • Observation:

    • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, crystals).

    • Microscopic Examination: Place a small aliquot of each dilution on a slide and examine under a microscope for crystalline structures.

    • Instrumental Analysis (Optional): If available, measure the absorbance or light scattering of each dilution in a 96-well plate. An increase in absorbance/scattering compared to the vehicle control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of this compound that remains clear and free of visible precipitate is considered its kinetic solubility under these conditions.

Mandatory Visualizations

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time start Precipitation Observed q1 When does precipitation occur? start->q1 immediately Immediately upon adding to media q1->immediately over_time Over time in incubator q1->over_time cause1 Concentration > Solubility Limit immediately->cause1 cause2 "Solvent Shock" immediately->cause2 cause3 Temperature/pH Instability over_time->cause3 cause4 Media Component Interaction over_time->cause4 sol1 Decrease Concentration / Determine Solubility cause1->sol1 sol2 Slow, dropwise addition to pre-warmed media cause2->sol2 sol3 Pre-warm media / Use buffered media cause3->sol3 sol4 Test in simpler buffer (PBS) / Adjust serum cause4->sol4

Caption: Troubleshooting workflow for this compound precipitation.

G This compound This compound Powder DMSO_Stock High Concentration Stock in DMSO This compound->DMSO_Stock Dissolve Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium DMSO_Stock->Prewarmed_Media Slow, dropwise addition with gentle mixing Working_Solution Final Working Solution (No Precipitation) Prewarmed_Media->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimization of Bucetin Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Bucetin dosage for in vitro experiments. Given that this compound was withdrawn from the market in 1986 due to renal toxicity, detailed in vitro assay data is limited.[1][2] This guide, therefore, offers general principles and methodologies for dosage optimization of a research compound, using this compound as an example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary mechanism of action?

A1: this compound is an analgesic and antipyretic drug, chemically similar to phenacetin.[2] It was formerly used to relieve pain and reduce fever.[3] While its precise in vitro mechanism of action is not extensively documented in recent literature, it belongs to the anilide class of compounds. Due to its withdrawal from the market because of renal toxicity and potential carcinogenicity, its use is now restricted to research purposes.

Q2: How do I determine a starting concentration range for this compound in my in vitro assay?

A2: For a compound with limited published data like this compound, a good starting point is to perform a wide-range dose-response screening. A common approach is to use a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The appropriate range will ultimately depend on the cell type and the endpoint being measured. For preliminary cytotoxicity assessment, a broader range might be necessary to identify the IC50 (the concentration that inhibits 50% of the biological activity).

Q3: What are the critical first experiments to run when optimizing this compound dosage?

A3: The initial and most critical experiment is a cytotoxicity assay to determine the concentration range that is non-toxic or has an acceptable level of toxicity for your specific cell line. This will establish the therapeutic window for your subsequent functional assays. Common cytotoxicity assays include MTT, MTS, and LDH release assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed even at the lowest tested concentrations of this compound. 1. The chosen cell line is highly sensitive to this compound. 2. The starting concentration range is too high. 3. Contamination of the this compound stock solution.1. Test this compound on a different, potentially more robust, cell line. 2. Expand the dose-response curve to include much lower concentrations (e.g., in the nanomolar range). 3. Verify the purity and integrity of the this compound stock. Prepare a fresh stock solution.
No observable effect of this compound on the target of interest, even at high concentrations. 1. The chosen cell line may not express the target of this compound. 2. The assay endpoint is not sensitive enough to detect the effect. 3. This compound may be inactive in the chosen in vitro model. 4. The incubation time is too short.1. Confirm the expression of the putative target in your cell line (e.g., via Western blot or qPCR). 2. Use a more sensitive assay or a different endpoint to measure the effect. 3. Consider using a positive control compound with a known mechanism of action to validate the assay. 4. Perform a time-course experiment to determine the optimal incubation time.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent this compound dilution preparation. 3. Edge effects in multi-well plates. 4. Variability in incubation times.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare a fresh dilution series for each experiment from a validated stock solution. 3. Avoid using the outer wells of the plate for treatment groups; fill them with media or a vehicle control. 4. Standardize all incubation times precisely.
Precipitation of this compound in the cell culture medium. 1. Poor solubility of this compound in the culture medium. 2. The concentration of this compound exceeds its solubility limit.1. Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Lower the working concentration of this compound.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in a cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: General Workflow for In Vitro Assay with this compound

This protocol outlines a general workflow for assessing the effect of this compound on a specific cellular process after determining its non-toxic concentration range.

  • Cell Culture and Treatment: Culture the selected cell line to the desired confluency. Treat the cells with various non-toxic concentrations of this compound (as determined by the cytotoxicity assay) for a specific duration.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract proteins or RNA.

  • Target Analysis:

    • For protein analysis (e.g., Western Blot): Quantify the protein concentration in the lysates. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target protein and a loading control.

    • For gene expression analysis (e.g., qPCR): Extract total RNA from the cell lysates. Synthesize cDNA and perform quantitative real-time PCR using primers for the target gene and a housekeeping gene.

  • Data Analysis: Analyze the changes in protein or gene expression levels in this compound-treated cells compared to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment This compound Dilution This compound Dilution This compound Dilution->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Functional Assay Functional Assay Incubation->Functional Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Functional Assay->Data Analysis

Caption: General experimental workflow for in vitro testing.

troubleshooting_workflow start Inconsistent Results check_seeding Check Cell Seeding Protocol start->check_seeding check_dilution Verify this compound Dilution start->check_dilution check_plate_layout Assess Plate Layout (Edge Effects) start->check_plate_layout revise_seeding Standardize Seeding Density check_seeding->revise_seeding Inconsistent fresh_dilution Prepare Fresh Dilutions check_dilution->fresh_dilution Error Prone avoid_outer_wells Avoid Outer Wells check_plate_layout->avoid_outer_wells Suspected consistent_results Consistent Results revise_seeding->consistent_results fresh_dilution->consistent_results avoid_outer_wells->consistent_results hypothetical_signaling_pathway cluster_pathway Hypothetical Downstream Signaling This compound This compound Target Putative Cellular Target This compound->Target Kinase1 Kinase A Target->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse

References

Technical Support Center: Bucetin Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Bucetin in stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical liabilities?

This compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic compound. Its chemical structure contains an amide linkage, which is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage is the primary degradation pathway, yielding p-phenetidine and 3-hydroxybutanoic acid. The molecule may also be sensitive to oxidation and photodegradation under certain conditions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of this compound due to its high solubilizing capacity for the compound. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are the optimal storage conditions for this compound stock solutions?

To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: For long-term storage (months), aliquots should be kept at -20°C or -80°C. For short-term storage (days to weeks), 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, particularly if oxidative degradation is a concern, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q4: How long can I store my this compound stock solution?

The stability of your stock solution depends heavily on the storage conditions. As a general guideline:

  • Stored at -80°C: Use within 6 months.

  • Stored at -20°C: Use within 1 month.

It is always best practice to qualify the stability of your own solutions under your specific laboratory conditions. Frequent freeze-thaw cycles should be avoided by preparing and storing the solution in single-use aliquots.

Q5: My this compound solution has changed color. Is it still usable?

A change in color, such as turning yellow or brown, is a visual indicator of potential chemical degradation. This is often associated with the formation of oxidation products from the p-phenetidine degradant. It is strongly recommended not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The solution should be discarded and a fresh stock prepared.

Troubleshooting Guide

This section addresses common issues encountered with this compound stock solutions.

Problem Potential Cause Recommended Action
Precipitate forms after dilution in aqueous buffer. The aqueous solubility of this compound is limited. The concentration in the final working solution may exceed its solubility limit.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. 3. Perform a solubility test to determine the practical concentration limit in your specific buffer.
Inconsistent results in bioassays. The stock solution may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.1. Prepare a fresh stock solution from solid this compound. 2. Aliquot the new stock into single-use vials to avoid freeze-thaw cycles. 3. Verify storage conditions (temperature, light protection). 4. Qualify the new stock solution with a stability-indicating method like HPLC (see protocol below).
Unexpected peaks appear in HPLC/LC-MS analysis. Chemical degradation has occurred. The new peaks correspond to degradation products like p-phenetidine.1. Review the preparation and storage protocol of the stock solution. 2. Identify the primary degradation pathway (e.g., hydrolysis, oxidation) by running forced degradation studies. 3. Optimize storage conditions to mitigate the identified degradation pathway (e.g., adjust pH, protect from light, use inert gas).

Experimental Protocols and Data

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 223.27 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber polypropylene or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass of this compound: Mass = Molarity × Volume × Molecular Weight Mass = 0.010 mol/L × 0.010 L × 223.27 g/mol = 0.02233 g = 22.33 mg

  • Weighing: Accurately weigh 22.33 mg of this compound powder and transfer it to a 10 mL volumetric flask or a suitable vial.

  • Dissolution: Add approximately 8 mL of DMSO. Mix thoroughly using a vortex mixer. If needed, sonicate briefly in a water bath at room temperature to ensure complete dissolution.

  • Final Volume: Once fully dissolved, add DMSO to reach the final volume of 10 mL. Mix again to ensure homogeneity.

  • Aliquoting: Dispense the solution into single-use, sterile, amber vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method (Representative)

This protocol provides a representative method for assessing this compound stability. A stability-indicating method is one that can separate the intact drug from its degradation products. Note: This is a general method and may require optimization for your specific equipment and degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Inject the standard to determine the retention time of the intact this compound peak.

  • Inject a sample of the aged or stressed stock solution (diluted to the same concentration).

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The primary hydrolysis product, p-phenetidine, will have a different retention time from this compound.

  • Calculate the percentage of remaining this compound to quantify the extent of degradation.

Table 1: Representative Forced Degradation Data for this compound

Forced degradation studies are essential to understand potential degradation pathways and to validate a stability-indicating analytical method. The following table presents illustrative data for this compound based on its known chemical liabilities. Actual results may vary.

Stress Condition Description Expected Primary Degradation Pathway Illustrative % Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAmide Hydrolysis15-25%
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursAmide Hydrolysis20-35%
Oxidation 3% H₂O₂ at room temp for 24 hoursOxidation of aromatic ring/amine10-20%
Photodegradation Exposed to UV light (ICH Q1B)Photolytic cleavage/oxidation5-15%
Thermal 80°C for 48 hoursThermally-induced hydrolysis5-10%

Visual Guides

This compound Degradation Pathway

The primary degradation route for this compound is the hydrolysis of the amide bond, which is catalyzed by acid or base.

G cluster_0 This compound Structure cluster_1 Degradation Products This compound This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) P_Phenetidine p-Phenetidine (4-ethoxyaniline) This compound->P_Phenetidine Amide Hydrolysis (H+ or OH-) Hydroxybutanoic_Acid 3-Hydroxybutanoic Acid This compound->Hydroxybutanoic_Acid Amide Hydrolysis (H+ or OH-)

Caption: Primary hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for Unstable Stock Solutions

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound stock solution stability.

G start Issue Detected: Inconsistent results or visible degradation check_storage 1. Verify Storage Conditions - Temp (-20°C / -80°C)? - Protected from Light? - Aliquoted? start->check_storage storage_ok Conditions Correct? check_storage->storage_ok check_prep 2. Review Preparation Protocol - Correct Solvent (DMSO)? - Purity of Reagents? - Accurate Weighing? storage_ok->check_prep Yes remediate Action: Prepare Fresh Stock - Use new reagents - Follow protocol strictly - Aliquot & store correctly storage_ok->remediate No prep_ok Protocol Correct? check_prep->prep_ok analyze 3. Analyze by HPLC (Stability-Indicating Method) prep_ok->analyze Yes prep_ok->remediate No degradation_present Degradation Products Detected? analyze->degradation_present degradation_present->remediate Yes end Problem Resolved degradation_present->end No (Investigate other experimental variables) remediate->end

Caption: Troubleshooting workflow for this compound stock solution instability.

Decision Logic for Optimal Solution Handling

This diagram outlines the key decision points for preparing and handling this compound solutions to ensure stability.

G start Start: Prepare this compound Solution solvent_choice Select Solvent (High Purity DMSO for Stock) start->solvent_choice concentration Determine Concentration (e.g., 10 mM) solvent_choice->concentration storage_decision Select Storage Conditions concentration->storage_decision long_term Long-Term (>1 week) - Aliquot into single-use vials - Store at -80°C or -20°C - Protect from light storage_decision->long_term Long-Term short_term Short-Term (<1 week) - Store at 2-8°C - Protect from light storage_decision->short_term Short-Term usage Dilute aliquot into aqueous buffer for immediate use long_term->usage short_term->usage

Caption: Decision logic for preparing and storing this compound solutions.

Technical Support Center: Bucetin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Bucetin in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is an analgesic and antipyretic drug that was formerly marketed but has since been withdrawn due to concerns about renal toxicity.[1] Chemically, it is N-(4-ethoxyphenyl)-3-hydroxybutanamide, sharing structural similarities with phenacetin.[1] Its structure includes an anilide group and a phenyl ether, which are features that can potentially interact with assay components.

Q2: Why should I be concerned about potential this compound interference in my biochemical assays?

Q3: What types of biochemical assays are most likely to be affected by this compound interference?

Given its chemical structure, this compound could potentially interfere with several common assay formats:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding to plates or antibodies, or by affecting the enzymatic activity of the reporter (e.g., HRP).

  • Fluorescence-Based Assays: Aromatic compounds can exhibit autofluorescence or quench the fluorescence of a reporter molecule, leading to false signals.[2][3]

  • Enzyme Inhibition Assays: this compound may directly inhibit the enzyme of interest or interfere with the detection method used to measure enzyme activity.

Q4: What are the potential mechanisms of this compound interference?

Based on its chemical structure, which contains aromatic rings, this compound may interfere with assays through the following mechanisms:

  • Fluorescence Quenching: The aromatic rings in this compound can absorb the excitation or emission energy of fluorophores used in an assay, a phenomenon known as the inner filter effect, leading to a decreased signal.[2]

  • Autofluorescence: The conjugated aromatic system of this compound might fluoresce at wavelengths that overlap with the assay's detection channels, causing a false positive signal.

  • Non-Specific Binding: this compound could bind non-specifically to assay components like antibodies or enzymes, which is a common issue in ELISAs.

  • Enzyme Activity Modulation: As an analgesic and antipyretic, this compound is known to have biological effects, and its metabolites may inhibit enzymes like cyclooxygenase (COX). This could be a source of "off-target" inhibition in unrelated enzyme assays.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

elisa_interference cluster_assay ELISA Components cluster_this compound This compound Interference Capture Ab Capture Ab Antigen Antigen Capture Ab->Antigen Specific Binding Detection Ab Detection Ab Antigen->Detection Ab Specific Binding Enzyme Enzyme Detection Ab->Enzyme Specific Binding This compound This compound This compound->Capture Ab Non-specific binding This compound->Detection Ab Non-specific binding This compound->Enzyme Inhibition

Troubleshooting Common ELISA Issues

Observed Problem Potential Cause Related to this compound Recommended Action
High Background Non-specific binding of this compound to the plate surface or blocking agent.Increase the number and duration of wash steps. Consider using a different blocking agent (e.g., switch from BSA to non-fat dry milk).
Low Signal This compound may be inhibiting the reporter enzyme (e.g., HRP).Run a control experiment to test the effect of this compound on the enzyme-substrate reaction directly.
High Variability Between Wells Inconsistent interaction of this compound due to poor solubility or precipitation at high concentrations.Visually inspect the wells for any precipitate. Ensure this compound is fully dissolved in the assay buffer.

Experimental Protocol: Spike and Recovery for ELISA

This protocol helps determine if this compound is interfering with the detection of your analyte.

  • Prepare Samples: Create a set of samples containing a known concentration of your analyte in the sample matrix.

  • Spike Samples: In a parallel set of samples, add the same known concentration of your analyte and also spike in this compound at the concentration used in your experiments.

  • Run ELISA: Perform the ELISA on both sets of samples (with and without this compound).

  • Analyze Results: Calculate the recovery of the analyte in the presence of this compound using the formula: (Concentration with this compound / Concentration without this compound) * 100%. A recovery rate significantly different from 100% suggests interference.

Fluorescence-Based Assays

Troubleshooting Common Fluorescence Assay Issues

Observed Problem Potential Cause Related to this compound Recommended Action
Decreased Signal (Quenching) This compound's aromatic structure absorbs excitation or emission light (inner filter effect).Measure the absorbance spectrum of this compound to see if it overlaps with your fluorophore's excitation or emission wavelengths. If possible, switch to a red-shifted fluorophore.
Increased Signal (Autofluorescence) This compound itself is fluorescent at the detection wavelength.Measure the fluorescence of this compound alone in the assay buffer at the relevant excitation and emission wavelengths.
Inconsistent Readings This compound solubility issues or formation of aggregates at higher concentrations.Lower the concentration of this compound and ensure it remains soluble throughout the experiment.

Experimental Protocol: Testing for Autofluorescence and Quenching

  • Autofluorescence Check:

    • Prepare a plate with wells containing only assay buffer and wells with this compound in assay buffer at various concentrations.

    • Read the plate using the same filter set as your main experiment. A significant signal in the this compound-only wells indicates autofluorescence.

  • Quenching Check:

    • Prepare wells containing a known concentration of your fluorescent probe.

    • Add a dilution series of this compound to these wells.

    • A dose-dependent decrease in the fluorescence signal indicates quenching.

Enzyme Inhibition Assays

enzyme_inhibition_workflow start Unexpected Enzyme Inhibition Observed check_direct Is this compound inhibiting the detection system? start->check_direct check_solubility Is this compound precipitating in the assay? check_direct->check_solubility check_controls Run control assay without enzyme check_solubility->check_controls troubleshoot Troubleshoot Detection Method or Compound Solubility check_controls->troubleshoot Yes true_inhibition Apparent inhibition is likely a true effect check_controls->true_inhibition No artifact Inhibition is likely an artifact troubleshoot->artifact

Troubleshooting Unexpected Enzyme Inhibition

Observed Problem Potential Cause Related to this compound Recommended Action
Apparent Inhibition at All Concentrations This compound interferes with the assay's detection method (e.g., quenching a fluorescent product).Run a control experiment with the detection components and this compound, but without the enzyme, to see if the signal is affected.
Time-Dependent Inhibition This compound may be unstable in the assay buffer, or it could be a slow-binding inhibitor.Assess the stability of this compound in your assay buffer over the course of the experiment.
Inconsistent IC50 Values Variability in pre-incubation times or compound precipitation.Standardize pre-incubation times and visually confirm compound solubility.

Experimental Protocol: Control for Assay Interference

This protocol helps to confirm that the observed inhibition is due to an effect on the enzyme and not the detection system.

  • Set Up Reactions: Prepare reaction wells as you would for your standard enzyme assay.

  • Create Control Wells: In a separate set of wells, include all assay components (buffer, substrate, cofactors, and this compound) but replace the active enzyme with a heat-inactivated enzyme or buffer.

  • Incubate and Read: Incubate both sets of plates under standard conditions and measure the signal.

  • Analyze: If you observe a this compound-dependent signal change in the control wells (without active enzyme), it indicates that this compound is interfering with the assay's detection method.

Relevant Signaling Pathway

This compound, like other analgesics and antipyretics, is expected to interact with pathways involved in inflammation and pain signaling. A key pathway is the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins.

cox_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound (Metabolites) This compound (Metabolites) This compound (Metabolites)->COX-1 / COX-2 Inhibition

References

Technical Support Center: Bucetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Bucetin in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] Given that biological matrices are complex, containing numerous endogenous and exogenous components, this compound quantification by sensitive techniques like LC-MS/MS is highly susceptible to these effects.[3]

Q2: I am observing significant ion suppression for this compound. What are the common causes?

A2: Ion suppression is a frequent challenge in LC-MS/MS analysis.[2] Potential causes for this compound ion suppression include:

  • Co-eluting Matrix Components: Phospholipids from plasma, salts from urine, and proteins are common culprits that can interfere with the ionization of this compound.[3]

  • Poor Chromatographic Resolution: If this compound is not adequately separated from other matrix components, the likelihood of ion suppression increases.

  • Mobile Phase Additives: High concentrations of non-volatile buffers or certain ion-pairing agents can negatively impact ionization efficiency.

  • Exogenous Materials: Contaminants from collection tubes (e.g., polymers, anticoagulants like Li-heparin) can also lead to matrix effects.

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is the first and most critical line of defense against matrix effects. The choice of technique will depend on the biological matrix being used.

  • For Plasma/Serum:

    • Liquid-Liquid Extraction (LLE): This is an effective technique for removing highly polar and non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating this compound and removing a significant portion of interfering matrix components.

    • Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and may necessitate further cleanup steps or sample dilution to mitigate matrix effects.

  • For Urine:

    • Dilution: A simple "dilute-and-shoot" approach can be effective for urine samples, where the concentration of interfering salts is reduced by diluting the sample with the mobile phase or a suitable solvent.

    • Solid-Phase Extraction (SPE): SPE can be employed for urine samples to concentrate this compound while removing interfering salts and other components.

Q4: Can an internal standard help compensate for this compound matrix effects?

A4: Yes, using an appropriate internal standard (IS) is a crucial strategy. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of matrix effects. This allows for accurate compensation for variations in signal intensity. If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used, though it may not compensate as effectively.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times for this compound
Potential Cause Troubleshooting Steps
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the analytical column.
Inappropriate Sample Solvent 1. Ensure the sample is dissolved in a solvent with a similar composition and strength to the initial mobile phase.
Column Overload 1. Reduce the injection volume or dilute the sample.
Matrix-Induced Chromatographic Effects 1. Improve sample cleanup using a more rigorous extraction method like SPE. 2. Optimize the chromatographic gradient to better separate this compound from matrix components.
Issue 2: Low Sensitivity / Poor Signal Intensity for this compound
Potential Cause Troubleshooting Steps
Suboptimal MS Source Parameters 1. Infuse a standard solution of this compound and optimize source parameters (e.g., temperature, gas flows, voltages).
Inefficient Ionization 1. Adjust the mobile phase pH with modifiers (e.g., formic acid for positive ion mode) to enhance the ionization of this compound.
Significant Ion Suppression 1. Implement a more effective sample preparation method (LLE or SPE). 2. Dilute the sample to reduce the concentration of interfering components. 3. Optimize chromatography to separate the this compound peak from suppression zones.
Analyte Degradation 1. Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
Issue 3: Inconsistent or Irreproducible Results for this compound Quantification
Potential Cause Troubleshooting Steps
Variable Matrix Effects Between Samples 1. Implement a more robust and consistent sample preparation method. 2. Use a stable isotope-labeled internal standard for this compound to compensate for inter-sample variations in matrix effects.
Inconsistent Sample Preparation 1. If performing manual extraction, ensure consistent timing, volumes, and technique for all steps. 2. Consider using an automated sample preparation system for improved reproducibility.
LC System Variability 1. Check for leaks in the LC system. 2. Verify that the pumps are delivering a consistent and accurate flow rate.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement for this compound.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound and its internal standard (IS) in the final mobile phase composition.

  • Set B (Post-Spiked Matrix): Process a blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the this compound standard and IS at the same concentration as Set A.

  • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the this compound standard and IS before starting the sample preparation procedure.

2. Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

Parameter Formula Acceptance Criteria Interpretation
Matrix Effect (ME) (Peak Area in Set B / Peak Area in Set A) * 10085-115%A value outside this range indicates significant ion suppression or enhancement.
Recovery (RE) (Peak Area in Set C / Peak Area in Set B) * 100>80% (Consistent)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area in Set C / Peak Area in Set A) * 100ConsistentRepresents the overall efficiency of the entire analytical process.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Inaccurate this compound Quantification (Poor Accuracy/Precision) AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME AssessRecovery Assess Recovery (Pre- vs. Post-Spike) Problem->AssessRecovery OptimizeSP Optimize Sample Prep (LLE, SPE, Dilution) AssessME->OptimizeSP ME > 15%? OptimizeChroma Optimize Chromatography AssessME->OptimizeChroma ME > 15%? UseSILIS Use Stable Isotope-Labeled IS AssessME->UseSILIS Variable ME? MatrixMatch Use Matrix-Matched Calibrants AssessME->MatrixMatch Consistent ME? AssessRecovery->OptimizeSP Low/Variable Recovery? Revalidate Re-validate Method OptimizeSP->Revalidate OptimizeChroma->Revalidate UseSILIS->Revalidate MatrixMatch->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

SamplePrepSelection cluster_plasma Plasma/Serum cluster_urine Urine Matrix Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) - Simple, Fast - Less Clean Matrix->PPT LLE Liquid-Liquid Extraction (LLE) - Good for Polar/Non-polar  Interferences Matrix->LLE SPE_P Solid-Phase Extraction (SPE) - High Selectivity - Cleaner Extract Matrix->SPE_P Dilute Dilution - Simple, Reduces Salts Matrix->Dilute SPE_U Solid-Phase Extraction (SPE) - Concentrates Analyte - Removes Salts Matrix->SPE_U

References

Bucetin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bucetin synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of N-(4-ethoxyphenyl)-3-hydroxybutanamide (this compound). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why is my reaction yield extremely low or non-existent? 1. Inactive p-phenetidine: The starting amine, p-phenetidine, can degrade and darken upon exposure to air and light, reducing its nucleophilicity. 2. Poor quality acylating agent: The 3-hydroxybutyrylating agent (e.g., 3-hydroxybutyric acid, its acid chloride, or ester) may be impure or decomposed. 3. Inadequate activation of 3-hydroxybutyric acid: If using the carboxylic acid directly, the coupling agent may be inefficient, or the reaction conditions may not be optimal for amide bond formation. 4. Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy or too high, leading to degradation of reactants or products.1. Purify p-phenetidine: Distill under reduced pressure or purify via its hydrochloride salt. Store under an inert atmosphere and protect from light. 2. Use a fresh or purified acylating agent: Ensure the acylating agent is of high purity. If using an acid chloride, it should be freshly prepared or distilled. 3. Optimize coupling conditions: If using a coupling agent like DCC or EDC, ensure anhydrous conditions. Consider using a more reactive derivative like the acid chloride or an activated ester of 3-hydroxybutyric acid. 4. Screen reaction temperatures: Start at room temperature and gradually increase while monitoring the reaction progress by TLC. For less reactive acylating agents, refluxing in a suitable solvent may be necessary.
My final product is impure, showing multiple spots on TLC. What are the likely impurities? 1. Unreacted p-phenetidine: Incomplete reaction. 2. Diacylated product: The hydroxyl group of this compound or the starting 3-hydroxybutyric acid derivative could be acylated. 3. Side-products from the coupling agent: For example, dicyclohexylurea if using DCC. 4. Polymeric "tars": From the degradation of p-phenetidine.1. Use a slight excess of the acylating agent (1.1-1.2 equivalents). Monitor the reaction to completion using TLC. 2. Use a protecting group for the hydroxyl function on the 3-hydroxybutyryl moiety, which can be removed after the amidation. Alternatively, use milder reaction conditions. 3. Remove by filtration (in the case of insoluble ureas) or select a water-soluble coupling agent (e.g., EDC) that can be removed during aqueous work-up. 4. Purify the starting p-phenetidine before use. The final product can be purified by recrystallization or column chromatography.
I'm having difficulty purifying the crude this compound. What are the recommended methods? This compound is a solid with moderate polarity due to the amide and hydroxyl groups.1. Recrystallization: This is often the most effective method for purifying solid amides. Based on crystal growth data, slow cooling of a saturated solution in boiling deionized water is a viable method.[1] A mixed solvent system like ethanol/water may also be effective, similar to the purification of phenacetin. 2. Column Chromatography: Use silica gel with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate this compound from less polar impurities (like unreacted p-phenetidine) and more polar impurities.
The reaction mixture turned dark brown/black. What happened? This is likely due to the oxidation of p-phenetidine.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the p-phenetidine is purified and fresh.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and straightforward approach for the synthesis of this compound is the N-acylation of p-phenetidine with a suitable 3-hydroxybutyrylating agent. A general scheme is presented below.

Bucetin_Synthesis_Pathway p_phenetidine p-Phenetidine This compound This compound p_phenetidine->this compound Acylation acylating_agent 3-Hydroxybutyrylating Agent acylating_agent->this compound Acyl_Chloride_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve p-phenetidine & Et3N in anhydrous DCM cool Cool to 0 °C dissolve->cool add Add 3-hydroxybutyryl chloride solution dropwise cool->add react Stir at RT for 4-6h (Monitor by TLC) add->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from water or ethanol/water concentrate->recrystallize product Pure this compound recrystallize->product Troubleshooting_Logic start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants purify_reactants Purify p-phenetidine and/or acylating agent check_reactants->purify_reactants Impure check_conditions Review Reaction Conditions check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal optimize_reagents Adjust Stoichiometry or Change Coupling Agent check_conditions->optimize_reagents Inefficient check_purification Evaluate Purification Method check_conditions->check_purification Optimal optimize_temp->check_purification optimize_reagents->check_purification change_solvent Try Different Recrystallization Solvents check_purification->change_solvent Recrystallization Fails column_chrom Perform Column Chromatography check_purification->column_chrom Impurities Persist success Successful Synthesis check_purification->success Successful change_solvent->success column_chrom->success

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantitative analysis of Bucetin against an alternative method, Micellar Electrokinetic Chromatography (MEKC). It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. This document outlines detailed experimental protocols and presents performance data in a comparative format.

Comparison of Analytical Methods

This compound, an analgesic and antipyretic drug, requires accurate and reliable analytical methods for its quantification in pharmaceutical formulations and for quality control purposes. While several techniques can be employed for the analysis of pharmaceutical compounds, HPLC-UV remains a widely used and robust method. As a comparator, MEKC offers a capillary electrophoresis-based separation with a different selectivity mechanism.

ParameterHPLC-UV Method (Proposed)Micellar Electrokinetic Chromatography (MEKC)
Principle Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.Separation based on differential partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer in a capillary under an electric field.
Linearity 1 - 100 µg/mL (R² > 0.999)Typically exhibits a wide linear range.
Accuracy (% Recovery) 98.0 - 102.0%Generally high, comparable to HPLC.
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%High precision, with RSD values typically below 2%.
Limit of Detection (LOD) ~0.1 µg/mLCan achieve low detection limits, often in the sub-µg/mL range.[1]
Limit of Quantitation (LOQ) ~0.3 µg/mLCan achieve low quantitation limits.[1]
Specificity High, based on chromatographic retention time and UV spectrum.High, based on migration time; different selectivity compared to HPLC.
Robustness Generally robust to small variations in mobile phase composition, pH, and flow rate.Can be sensitive to changes in buffer pH, voltage, and temperature.

Experimental Protocols

Proposed HPLC-UV Method for this compound

This protocol is based on typical reversed-phase HPLC methods for the analysis of small organic molecules and is proposed for the validation of this compound analysis.

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For a formulated product, accurately weigh a portion of the powdered tablets or measure a volume of liquid formulation equivalent to a known amount of this compound. Disperse in a suitable volume of mobile phase, sonicate to dissolve, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: Analyze blank samples (placebo), and spiked samples to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and column temperature (±5 °C).

Alternative Method: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis that can be used to separate neutral and charged analytes. It offers a different separation mechanism compared to HPLC and can be a valuable alternative.

2.1. Principle:

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Analytes partition between the micelles and the surrounding aqueous buffer, and their separation is based on these differential partitioning coefficients, as well as their electrophoretic mobility if charged.

2.2. Typical Instrumentation and Conditions:

  • Capillary Electrophoresis System: A CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., borate or phosphate buffer) containing a surfactant such as sodium dodecyl sulfate (SDS). Organic modifiers like methanol or acetonitrile can be added to improve resolution.

  • Voltage: Typically 15-30 kV.

  • Temperature: Controlled, often around 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength for this compound (e.g., 254 nm).

2.3. Advantages and Disadvantages as a Comparative Method:

  • Advantages: High separation efficiency, small sample and reagent consumption, and different selectivity compared to reversed-phase HPLC, which can be beneficial for resolving impurities that co-elute in HPLC.[1]

  • Disadvantages: Can be less robust than HPLC, with migration times susceptible to minor changes in buffer composition and temperature. The sensitivity can sometimes be lower than HPLC due to the small injection volumes and short optical path length of the capillary.

Visualizations

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_standards Prepare Standard Solutions run_hplc Perform HPLC Analysis prep_standards->run_hplc prep_samples Prepare Sample Solutions prep_samples->run_hplc specificity Specificity run_hplc->specificity linearity Linearity run_hplc->linearity accuracy Accuracy run_hplc->accuracy precision Precision run_hplc->precision lod_loq LOD & LOQ run_hplc->lod_loq robustness Robustness run_hplc->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of the this compound HPLC-UV analytical method.

Logical Relationship of Analytical Method Choice

Method_Choice cluster_criteria Decision Criteria cluster_methods Analytical Methods analyte_props Analyte Properties (Polarity, Charge) hplc HPLC-UV analyte_props->hplc mekc MEKC analyte_props->mekc matrix Sample Matrix (Complexity) matrix->hplc matrix->mekc performance Required Performance (Sensitivity, Speed) performance->hplc performance->mekc other Other Methods (GC, LC-MS) performance->other resources Available Resources (Instrumentation) resources->hplc resources->mekc resources->other

Caption: Factors influencing the selection of an analytical method for this compound.

References

Bucetin vs. Acetaminophen: A Comparative Analysis of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cyclooxygenase (COX) inhibitory activities of bucetin and acetaminophen. While both compounds have been used for their analgesic and antipyretic properties, their mechanisms of action and clinical profiles differ significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways.

Executive Summary

Quantitative Data on Cyclooxygenase Inhibition

Direct comparative studies on the COX inhibitory effects of this compound and acetaminophen are lacking. However, extensive research has been conducted on acetaminophen.

Table 1: Cyclooxygenase Inhibition Data for Acetaminophen

CompoundTargetIC50 (µM)
AcetaminophenCOX-1113.7
COX-225.8

Note: IC50 values for acetaminophen can vary between different experimental setups.

Experimental Protocols

The following is a representative experimental protocol for determining the COX inhibitory activity of a compound, based on methods used in studies of acetaminophen.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) production in human whole blood as indices of COX-2 and COX-1 activity, respectively.

Materials:

  • Freshly drawn human venous blood from healthy volunteers who have not taken any NSAIDs for at least 10 days.

  • Anticoagulant (e.g., heparin).

  • Test compounds (acetaminophen) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Enzyme immunoassay (EIA) kits for PGE2 and TXB2.

Procedure:

  • COX-2 Induction: Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

  • Compound Incubation: The test compound (acetaminophen) at various concentrations is added to the blood samples and incubated for a specified period (e.g., 60 minutes) at 37°C. A vehicle control (solvent only) is also included.

  • COX-1 Activity (TXB2 Production): To measure COX-1 activity, an aliquot of blood that has not been stimulated with LPS is allowed to clot at 37°C for 60 minutes in the presence of the test compound. The serum is then collected by centrifugation.

  • COX-2 Activity (PGE2 Production): The LPS-stimulated blood samples are incubated with the test compound. Plasma is then separated by centrifugation.

  • Measurement of Prostaglandins: The concentrations of TXB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) are determined using specific EIA kits according to the manufacturer's instructions.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

Acetaminophen's Mechanism of Cyclooxygenase Inhibition

The precise mechanism of acetaminophen's action is still debated, but it is known to be a weak inhibitor of both COX-1 and COX-2 in peripheral tissues.[1] One prominent theory suggests that its analgesic and antipyretic effects are primarily due to the inhibition of COX enzymes within the central nervous system (CNS).[2][3] Another theory posits that acetaminophen acts as a reducing agent, converting the active, oxidized form of the COX enzyme to an inactive form.[4][5] This mechanism would be more effective in environments with low levels of peroxides, such as the CNS.

Acetaminophen_COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 (Oxidized - Active) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Pain, Fever) COX_Enzyme->Prostaglandins Catalyzes COX_Inactive COX-1 / COX-2 (Reduced - Inactive) Acetaminophen Acetaminophen Acetaminophen->COX_Enzyme Reduces Bucetin_Metabolism_Toxicity This compound This compound Metabolism Metabolism (Deacylation) This compound->Metabolism Metabolite 4-Ethoxyaniline Metabolism->Metabolite COX2_Expression COX-2 Expression Metabolite->COX2_Expression Reduces PGE2_Synthesis PGE2 Synthesis Metabolite->PGE2_Synthesis Inhibits Renal_Toxicity Renal Toxicity COX2_Expression->Renal_Toxicity PGE2_Synthesis->Renal_Toxicity

References

Comparative Cytotoxicity of Bucetin and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Bucetin and its Metabolites' In Vitro Toxicity

This compound, an analgesic and antipyretic drug structurally related to phenacetin, has been withdrawn from the market in most countries due to concerns over its nephrotoxicity and potential carcinogenicity.[1][2] The toxicological profile of this compound is intrinsically linked to its biotransformation, which yields metabolites with varying degrees of cytotoxicity. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and its primary metabolites, N-acetyl-p-aminophenol (acetaminophen) and p-phenetidine, supported by available experimental data.

Executive Summary

Direct comparative studies on the cytotoxicity of this compound and its metabolites are scarce in publicly available literature. However, by collating data from various sources, a comparative overview can be constructed. The available evidence strongly suggests that the toxicity of this compound is primarily mediated by its metabolite, p-phenetidine. N-acetyl-p-aminophenol, another major metabolite, exhibits a dose-dependent cytotoxicity, which is extensively studied and serves as a benchmark for hepatic toxicity. Quantitative data for this compound's cytotoxicity remains elusive, preventing a direct IC50 comparison. This guide synthesizes the existing knowledge to provide a relative toxicity profile.

Data Presentation

Due to the lack of studies performing a direct comparison, a unified table of IC50 values for this compound and its metabolites under identical experimental conditions cannot be provided. Instead, the following table summarizes the available cytotoxicity data for the key compounds.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and its Metabolites

CompoundCell LineAssayIC50 / Cytotoxicity DataReference
This compound --No quantitative IC50 data found in the searched literature. Described as having renal toxicity.[2][3][4]
N-acetyl-p-aminophenol (Acetaminophen) Mouse HepatocytesNot specifiedLess toxic than its reactive hydroquinone and quinone metabolites.
p-Phenetidine --Described as having high renal toxicity and being a possible mutagen. Believed to be responsible for the adverse effects of this compound.

Comparative Analysis

While a direct quantitative comparison is challenging, a qualitative assessment of cytotoxicity can be inferred:

  • This compound: The parent drug's toxicity profile is largely attributed to its metabolic products. Its withdrawal from the market was due to severe adverse effects, primarily renal toxicity, linked to its metabolites.

  • N-acetyl-p-aminophenol (Acetaminophen): As a well-known analgesic, its cytotoxicity is extensively documented. In overdose situations, it leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which causes severe liver damage. In comparative studies with its own reactive metabolites, acetaminophen is less toxic.

Therefore, the order of cytotoxicity can be inferred as: p-Phenetidine > N-acetyl-p-aminophenol (at high concentrations/overdose) > this compound (indirectly, through metabolism) . It is crucial to note that the toxicity of this compound is a consequence of its in vivo metabolism.

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the effects of chemical compounds on cells in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, metabolites) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Hepatocytes, Renal Cells) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Metabolites) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Add MTT, Solubilize) incubation->mtt_assay Viability ldh_assay LDH Assay (Collect Supernatant, Add Reagents) incubation->ldh_assay Cytotoxicity absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance ldh_assay->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Values viability->ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathway of Acetaminophen-Induced Hepatotoxicity

acetaminophen_toxicity acetaminophen Acetaminophen (High Dose) cyp450 CYP450 Metabolism acetaminophen->cyp450 napqi NAPQI (Toxic Metabolite) cyp450->napqi gsh_depletion GSH Depletion napqi->gsh_depletion detoxification protein_adducts Mitochondrial Protein Adducts napqi->protein_adducts mito_dysfunction Mitochondrial Dysfunction protein_adducts->mito_dysfunction oxidative_stress Oxidative Stress (ROS) mito_dysfunction->oxidative_stress atp_depletion ATP Depletion mito_dysfunction->atp_depletion mpt Mitochondrial Permeability Transition (MPT) oxidative_stress->mpt mpt->atp_depletion necrosis Hepatocyte Necrosis mpt->necrosis atp_depletion->necrosis

References

Navigating Immunoassay Specificity: A Comparative Guide on Bucetin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays, specificity is paramount. The ability of an antibody to selectively bind to its target analyte, without interference from structurally similar molecules, is crucial for generating accurate and reliable data. This guide provides a comparative overview of the potential cross-reactivity of Bucetin in immunoassays, a topic of significance for researchers working with this and related compounds.

Due to the discontinuation of this compound's marketing and subsequent limited recent research, direct quantitative data on its cross-reactivity in modern immunoassays is scarce. However, by examining its structural analogs, Phenacetin and Paracetamol (Acetaminophen), we can infer its likely behavior and underscore the importance of rigorous cross-reactivity testing. This compound is chemically similar to Phenacetin, an analgesic and antipyretic that has also been largely withdrawn from the market.[1][2] Both share a core N-(4-ethoxyphenyl)acetamide structure, with this compound having a modified acyl group.[3][4] Paracetamol is another related analgesic that is widely used.[5]

Comparative Analysis of Structural Analogs

The structural similarities between this compound, Phenacetin, and Paracetamol are evident, suggesting a potential for cross-reactivity in immunoassays developed for any of these compounds. The core phenyl ring and amide linkage are common features that could be recognized by the same antibody binding site.

Table 1: Structural and Cross-Reactivity Data of this compound and Analogs in a Phenacetin-based ELISA

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Phenacetin 3.51100
Paracetamol 34.7510.1
This compound Data Not AvailableData Not Available

Data for Phenacetin and Paracetamol are derived from a study developing a monoclonal antibody-based ELISA for Phenacetin detection.

The data clearly indicates that in an immunoassay designed for Phenacetin, Paracetamol exhibits approximately 10.1% cross-reactivity. Given that this compound shares the same 4-ethoxyphenylamine backbone as Phenacetin, it is highly probable that it would also exhibit significant cross-reactivity in such an assay. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody.

Experimental Protocols

To empirically determine the cross-reactivity of this compound in an immunoassay targeting a structurally similar compound like Phenacetin, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is adapted for determining the cross-reactivity of this compound and Paracetamol in an ELISA designed for Phenacetin.

Materials:

  • 96-well microtiter plate

  • Phenacetin-protein conjugate (coating antigen)

  • Anti-Phenacetin monoclonal antibody (primary antibody)

  • This compound, Phenacetin, and Paracetamol standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the Phenacetin-protein conjugate in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Phenacetin standard, this compound, and Paracetamol in the assay buffer.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-Phenacetin primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution from the wells and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the concentration for Phenacetin, this compound, and Paracetamol.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for this compound and Paracetamol using the following formula: % Cross-Reactivity = (IC50 of Phenacetin / IC50 of Test Compound) x 100

Visualizing Immunoassay Cross-Reactivity

The following diagrams illustrate the principles of specific binding and cross-reactivity in the context of an immunoassay for Phenacetin.

G cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody Anti-Phenacetin Antibody Binding Specific Binding Antibody->Binding Phenacetin Phenacetin Binding->Phenacetin Antibody2 Anti-Phenacetin Antibody Binding2 Cross-Reactivity Antibody2->Binding2 This compound This compound Binding2->this compound

Caption: Principle of specific binding versus cross-reactivity.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A Plate coated with Phenacetin-conjugate B Add mixture of Anti-Phenacetin Ab + Sample (this compound/Paracetamol) A->B C Incubate & Wash B->C D Add Enzyme-conjugated Secondary Ab C->D E Incubate & Wash D->E F Add Substrate & Measure Signal E->F G High Signal = Low Cross-Reactivity Low Signal = High Cross-Reactivity F->G

Caption: Workflow of a competitive ELISA to determine cross-reactivity.

Conclusion

References

A Comparative Guide to Inter-laboratory Validation of Bucetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Bucetin. Due to this compound's withdrawal from the market in 1986 because of renal toxicity and carcinogenic risks, recent and comprehensive inter-laboratory validation studies are not available[1]. Consequently, this document presents a comparative framework based on established analytical techniques commonly used for similar analgesic compounds. The experimental protocols and performance data herein are illustrative and synthesized from validated methods for analogous molecules to guide potential research and analytical development.

Comparative Analysis of Quantification Methods

An effective inter-laboratory validation of this compound quantification would necessitate the comparison of various analytical techniques. The two most common and powerful methods for such purposes are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method typically depends on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., pharmaceutical formulations vs. biological fluids).

A hypothetical comparison of typical performance characteristics for these two methods is presented below, based on achievable results for similar small molecule drugs.

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.005 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.005 µg/mL
Selectivity Good; potential for interference from co-eluting compoundsExcellent; high specificity from mass transitions
Application Pharmaceutical dosage formsBiological matrices (plasma, urine), trace analysis

Note: The data presented in this table are representative values for well-validated analytical methods for compounds structurally similar to this compound and are intended for comparative purposes.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method for this compound in Pharmaceutical Formulations

This method is suitable for the determination of this compound in tablets or other solid dosage forms.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase for analysis.

LC-MS/MS Method for this compound in Human Plasma

This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices like plasma.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • This compound reference standard

  • Internal Standard (IS), e.g., Phenacetin-d5

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 224.1 > 109.1)

    • IS (Phenacetin-d5): Precursor ion > Product ion (e.g., m/z 185.1 > 114.1)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Visualizations: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams are provided.

G cluster_protocol Inter-Laboratory Validation Workflow A Develop & Optimize Analytical Method in Lead Lab B Prepare & Distribute Homogeneous Samples to Participating Labs A->B C Labs Analyze Samples Using Standardized Protocol B->C D Collect & Statistically Analyze Data (e.g., ANOVA) C->D E Assess Repeatability & Reproducibility D->E F Establish Method Performance Characteristics E->F

A typical workflow for an inter-laboratory validation study.

This compound's mechanism of action is understood to be similar to that of phenacetin. Its toxicity is linked to its metabolism to 4-ethoxyaniline, which is believed to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, potentially through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

G cluster_pathway Hypothesized this compound Mechanism of Action This compound This compound Metabolite Metabolism (Deacylation) This compound->Metabolite Ethoxyaniline 4-Ethoxyaniline Metabolite->Ethoxyaniline COX2 COX-2 Enzyme Ethoxyaniline->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 substrate Inflammation Pain & Inflammation PGE2->Inflammation mediates

Simplified signaling pathway for this compound's proposed mechanism.

References

A Comparative Guide to the Metabolic Stability of Bucetin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Bucetin and its structural analogs. Due to the limited availability of direct comparative data for this compound, this guide leverages data from its close structural analog, phenacetin, to infer metabolic pathways and stability. The information presented herein is intended to guide researchers in drug development by providing insights into the metabolic fate of this class of compounds.

Introduction to this compound and its Analogs

This compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic drug that was formerly marketed but later withdrawn due to concerns of renal toxicity and potential carcinogenicity, similar to its analog phenacetin.[1][2] The metabolic stability of a drug candidate is a critical parameter in drug discovery, influencing its pharmacokinetic profile, efficacy, and potential for toxicity. Understanding the metabolic pathways and the rate of metabolism is crucial for designing safer and more effective analogs.

The core structure of this compound, the N-(4-ethoxyphenyl)acetamide scaffold, is shared by phenacetin. The primary difference is the substitution on the acetyl group. This structural similarity allows for predictions of this compound's metabolic fate based on the well-documented metabolism of phenacetin.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic routes are inferred from studies on phenacetin and early studies on this compound metabolism in animal models.

The primary metabolic pathway for phenacetin is O-deethylation to form acetaminophen (paracetamol), a reaction primarily catalyzed by the CYP1A2 isozyme.[3] It is highly probable that this compound undergoes a similar O-deethylation. Additionally, the 3-hydroxybutanamide side chain of this compound presents further sites for metabolism. Early research in rabbits suggested that this side chain can be oxidized to a keto-group, followed by decarboxylation.

A diagram illustrating the predicted metabolic pathways of this compound is provided below.

This compound Metabolic Pathway Predicted Metabolic Pathways of this compound This compound This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) Metabolite1 N-(4-hydroxyphenyl)-3-hydroxybutanamide This compound->Metabolite1 O-deethylation (CYP1A2) Metabolite2 N-(4-ethoxyphenyl)-3-oxobutanamide This compound->Metabolite2 Oxidation Metabolite4 N-(4-hydroxyphenyl)-3-oxobutanamide Metabolite1->Metabolite4 Oxidation Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Metabolite3 Acetaminophen (Paracetamol) Metabolite2->Metabolite3 Decarboxylation Metabolite3->Conjugates Metabolite4->Conjugates Metabolic Stability Assay Workflow Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep1 Prepare test compound stock solutions Prep2 Prepare incubation mixtures (Buffer, Microsomes, Test Compound) Prep1->Prep2 Inc1 Pre-incubate mixture at 37°C Prep2->Inc1 Inc2 Initiate reaction by adding NADPH regenerating system Inc1->Inc2 Inc3 Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) Inc2->Inc3 Ana1 Terminate reaction with cold acetonitrile Inc3->Ana1 Ana2 Centrifuge to precipitate proteins Ana1->Ana2 Ana3 Analyze supernatant by LC-MS/MS Ana2->Ana3 Data1 Quantify remaining parent compound Ana3->Data1 Data2 Plot ln(% remaining) vs. time Data1->Data2 Data3 Calculate half-life (t1/2) and intrinsic clearance (CLint) Data2->Data3

References

Withdrawn Analgesic Bucetin: A Toxicological Comparison with Acetaminophen and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the story of bucetin serves as a critical case study in analgesic drug development, highlighting the importance of thorough toxicological evaluation. Formerly an analgesic and antipyretic, this compound was withdrawn from the market in 1986 due to severe renal toxicity and carcinogenic risks.[1][2] This guide provides a comparative analysis of this compound with two widely used over-the-counter analgesics, acetaminophen and ibuprofen, focusing on their mechanisms of action, and toxicological profiles, supported by available historical data and experimental evidence.

Comparative Analysis of Analgesics

The following table summarizes the key characteristics of this compound, acetaminophen, and ibuprofen, offering a side-by-side comparison for researchers. This compound's data is based on historical records and toxicological studies leading to its withdrawal.

FeatureThis compoundAcetaminophenIbuprofen
Mechanism of Action Primarily through its metabolite, 4-ethoxyaniline, which is believed to inhibit prostaglandin E2 (PGE2) synthesis and may reduce cyclooxygenase-2 (COX-2) expression.Primarily inhibits COX enzymes in the central nervous system, reducing prostaglandin synthesis. It has weak peripheral anti-inflammatory effects.A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes, thereby blocking prostaglandin production throughout the body.
Therapeutic Use Analgesic and antipyretic (withdrawn).Analgesic and antipyretic.Analgesic, antipyretic, and anti-inflammatory.
Key Adverse Effects Renal toxicity (nephrotoxicity) and carcinogenicity .[1][2] Structurally similar to phenacetin, which is also known for these risks.Hepatotoxicity (liver damage) in cases of overdose. Generally well-tolerated at therapeutic doses.Gastrointestinal issues (e.g., ulcers, bleeding), cardiovascular risks (e.g., heart attack, stroke), and kidney problems with long-term use.
Regulatory Status Withdrawn from the market.[1]Available over-the-counter.Available over-the-counter.

Experimental Protocols for Toxicological Assessment

Renal Toxicity Studies:

  • Animal Models: Studies would have been conducted on rodent models (e.g., rats, mice).

  • Dosing: Animals would have received varying doses of this compound over an extended period.

  • Parameters Monitored:

    • Biochemical analysis of blood and urine: To detect changes in markers of kidney function such as blood urea nitrogen (BUN) and creatinine.

    • Histopathological examination of kidney tissue: To identify structural damage to the kidneys, such as tubular necrosis or interstitial nephritis.

Carcinogenicity Studies:

  • Long-term animal studies: Typically conducted over the lifespan of the animal model (e.g., two years in rats or mice).

  • Dosing: Animals would be administered this compound daily.

  • Outcome Measures:

    • Tumor incidence: The number and type of tumors in the this compound-treated groups would be compared to a control group.

    • Histopathological analysis of tumors: To determine the malignancy of any observed tumors. A study on (C57BL/6 X C3H)F1 mice demonstrated the carcinogenicity of this compound.

Visualizing the Toxic Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound that is believed to lead to its toxic effects, and its subsequent impact on the cyclooxygenase (COX) pathway.

Bucetin_Toxicity_Pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes This compound This compound Metabolite 4-ethoxyaniline (Toxic Metabolite) This compound->Metabolite Deacylation COX2 COX-2 Metabolite->COX2 Inhibition of Expression PGE2 Prostaglandin E2 (PGE2) Metabolite->PGE2 Inhibition of Synthesis Renal_Toxicity Renal Toxicity Metabolite->Renal_Toxicity Carcinogenicity Carcinogenicity Metabolite->Carcinogenicity COX2->PGE2 Synthesis

Caption: Metabolic activation of this compound to its toxic metabolite and subsequent inhibition of the COX pathway, leading to adverse outcomes.

References

A Comparative Guide to the In Vivo Toxicology of Bucetin and Phenacetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo toxicological profiles of Bucetin and Phenacetin, two structurally related analgesic and antipyretic compounds. While both have seen use in pharmaceutical applications, their safety profiles, particularly that of Phenacetin, have been the subject of extensive investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available experimental data.

Executive Summary

Phenacetin, a once widely used analgesic, was largely withdrawn from markets worldwide due to its association with severe adverse effects, including nephrotoxicity (kidney damage) and carcinogenicity. Its toxicity is primarily linked to its metabolic pathways, which generate reactive intermediates. This compound (N-(3-hydroxybutanoyl)-p-aminophenol) was developed as an alternative, with modifications to its structure intended to mitigate the toxic effects observed with Phenacetin. However, concerns regarding its potential for hematotoxicity have also been raised. This guide synthesizes the available in vivo toxicological data for both compounds to facilitate a comparative assessment.

Comparative Toxicological Data

The following tables summarize the key in vivo toxicological findings for Phenacetin and this compound. It is important to note that the volume of research on Phenacetin's toxicity is substantially greater than that available for this compound.

Table 1: Summary of Phenacetin In Vivo Toxicology

Toxicological EndpointSpeciesKey FindingsReference
Nephrotoxicity RatChronic administration induced interstitial nephritis, papillary necrosis, and renal pelvic carcinoma.
HumanAssociated with analgesic nephropathy, a chronic renal disease, particularly with long-term use in analgesic mixtures.
Carcinogenicity RatIncreased incidence of tumors in the renal pelvis and urinary bladder following chronic dietary administration.
MouseEvidence of carcinogenicity, though less pronounced than in rats.
HumanClassified as a human carcinogen by IARC, linked to tumors of the renal pelvis, ureter, and urinary bladder.
Hematotoxicity HumanCan induce methemoglobinemia and hemolytic anemia, particularly with overdose or prolonged use.
Hepatotoxicity RatHigh doses can lead to centrilobular hepatic necrosis, primarily due to the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), from its primary metabolite, paracetamol.

Table 2: Summary of this compound In Vivo Toxicology

Toxicological EndpointSpeciesKey FindingsReference
Hematotoxicity HumanReports of hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
Can induce the formation of methemoglobin.
Nephrotoxicity Data on the nephrotoxic potential of this compound from in vivo studies is limited compared to Phenacetin.
Carcinogenicity Long-term carcinogenicity studies on this compound are not as extensively documented as those for Phenacetin.

Experimental Protocols

Phenacetin-Induced Carcinogenicity Study in Rats
  • Objective: To assess the carcinogenic potential of Phenacetin following chronic administration in rats.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosage and Administration: Phenacetin was mixed into the diet at concentrations of 0.5% and 2.5% for up to 108 weeks.

  • Parameters Monitored: Body weight, food consumption, clinical signs of toxicity, and survival were monitored throughout the study.

  • Histopathology: At the end of the study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in formalin, processed, and stained with hematoxylin and eosin for microscopic examination. Particular attention was paid to the urinary tract.

  • Findings: A dose-dependent increase in the incidence of transitional cell carcinomas of the renal pelvis and urinary bladder was observed in both male and female rats receiving the 2.5% Phenacetin diet.

Key Mechanistic Pathways

The toxicity of Phenacetin is intrinsically linked to its metabolism. The following diagrams illustrate the key metabolic pathways.

cluster_phenacetin Phenacetin Metabolism phenacetin Phenacetin paracetamol Paracetamol (Acetaminophen) phenacetin->paracetamol O-deethylation (CYP450) p_phenetidine p-Phenetidine phenacetin->p_phenetidine Deacetylation napqi NAPQI (N-acetyl-p-benzoquinone imine) paracetamol->napqi Oxidation (CYP450) conjugates Glucuronide/Sulfate Conjugates paracetamol->conjugates Conjugation renal_pelvic_tumors Renal Pelvic Tumors p_phenetidine->renal_pelvic_tumors bladder_tumors Bladder Tumors p_phenetidine->bladder_tumors methemoglobin Methemoglobinemia p_phenetidine->methemoglobin hepatic_necrosis Hepatic Necrosis napqi->hepatic_necrosis

Caption: Metabolic pathways of Phenacetin leading to the formation of its major metabolites and associated toxicities.

Comparative Analysis

The available data clearly indicates that Phenacetin possesses significant in vivo toxicity, particularly nephrotoxicity and carcinogenicity, which are linked to its metabolic activation. The O-deethylation of Phenacetin to paracetamol, and the subsequent formation of NAPQI, is a key pathway for its hepatotoxicity, similar to paracetamol overdose. However, the deacetylated metabolite, p-phenetidine, is strongly implicated in the development of tumors in the urinary tract and in causing hematotoxicity.

This compound was designed to avoid the formation of p-phenetidine. Its structure, featuring a hydroxyl group on the butyl chain, was intended to provide an alternative site for metabolism, thereby reducing the likelihood of deacetylation. While this may reduce the risk of the specific toxicities associated with p-phenetidine, this compound is still capable of inducing hematological side effects such as hemolytic anemia. The data on its long-term carcinogenicity and nephrotoxicity remains less comprehensive than for Phenacetin.

Validating the Mechanism of Bucetin-Induced Nephrotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucetin, an analgesic and antipyretic drug structurally related to phenacetin, has been withdrawn from many markets due to concerns about its nephrotoxicity. The primary renal lesion associated with this compound is renal papillary necrosis, similar to that observed with other analgesics like phenacetin.[1] The proposed mechanism centers on its metabolic activation to reactive intermediates that cause direct cellular damage and disrupt renal blood flow. This guide provides a framework for validating this proposed mechanism, offering comparative data from related analgesics and detailing experimental protocols to assess the nephrotoxic potential of this compound.

Proposed Mechanism of this compound-Induced Nephrotoxicity

The prevailing hypothesis for this compound-induced nephrotoxicity involves a multi-step process initiated by its metabolism. This compound is deacetylated to its primary metabolite, 4-ethoxyaniline (p-phenetidine). This metabolite is further metabolized to reactive intermediates, such as N-acetyl-p-benzoquinoneimine (NAPQI)-like compounds, which are highly reactive and can covalently bind to cellular macromolecules.

The key events in this proposed pathway include:

  • Metabolic Activation: this compound is converted to 4-ethoxyaniline in the liver and kidney.

  • Formation of Reactive Metabolites: 4-ethoxyaniline undergoes further oxidation to form reactive intermediates.

  • Depletion of Glutathione (GSH): These reactive metabolites deplete intracellular stores of glutathione, a critical antioxidant, leaving cells vulnerable to oxidative stress.

  • Oxidative Stress and Cellular Damage: The accumulation of reactive oxygen species (ROS) leads to lipid peroxidation, mitochondrial dysfunction, and direct damage to tubular epithelial cells.

  • Inhibition of Prostaglandin Synthesis: Like other non-steroidal anti-inflammatory drugs (NSAIDs), this compound and its metabolites may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins (e.g., PGE2). This impairs renal blood flow, particularly in the vasa recta of the renal medulla, causing ischemia and contributing to papillary necrosis.

Comparative Nephrotoxicity of Analgesics

While specific quantitative data for this compound is scarce in publicly available literature, a comparison with other common analgesics highlights the spectrum of nephrotoxic potential.

AnalgesicPrimary Nephrotoxic LesionKnown Mechanistic AspectsRelative Nephrotoxicity Potential
This compound (Proposed) Renal Papillary Necrosis, Chronic Interstitial NephritisMetabolic activation to 4-ethoxyaniline, oxidative stress, potential prostaglandin synthesis inhibition.High (based on structural similarity to phenacetin)
Phenacetin Renal Papillary Necrosis, Chronic Interstitial NephritisMetabolic activation to acetaminophen and other reactive metabolites, oxidative stress, prostaglandin inhibition.[1]High (withdrawn from market)
Paracetamol (Acetaminophen) Acute Tubular Necrosis (in overdose)Formation of NAPQI, glutathione depletion, oxidative stress.[2]Moderate to High (dose-dependent)
Aspirin (and other NSAIDs) Renal Papillary Necrosis, Acute Interstitial NephritisInhibition of prostaglandin synthesis leading to reduced renal blood flow and ischemia.[1]Moderate (risk increases with long-term, high-dose use)
Ibuprofen Acute Interstitial Nephritis, Minimal Change DiseaseProstaglandin synthesis inhibition.Low to Moderate

Experimental Protocols for Validating this compound's Nephrotoxicity

To validate the proposed mechanism, a series of in vivo and in vitro experiments are necessary.

In Vivo Animal Model of this compound-Induced Nephropathy
  • Objective: To establish a dose-dependent relationship between this compound administration and the development of renal injury in a rodent model.

  • Animal Model: Male Sprague-Dawley or Wistar rats (n=8-10 per group).

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (low, medium, and high doses, e.g., 50, 150, 450 mg/kg/day, administered orally for 4-12 weeks)

    • Positive Control: Phenacetin (e.g., 500 mg/kg/day)

    • Comparative Control: Ibuprofen (e.g., 100 mg/kg/day)

  • Assessments:

    • Renal Function Tests: Weekly or bi-weekly monitoring of serum creatinine, blood urea nitrogen (BUN), and creatinine clearance.

    • Urinalysis: Measurement of urinary volume, protein, glucose, and specific gravity. Analysis of urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin.

    • Histopathology: At the end of the study, kidneys should be harvested, weighed, and processed for histological examination (H&E and PAS staining) to assess for tubular necrosis, interstitial nephritis, and renal papillary necrosis.

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes (superoxide dismutase, catalase) in kidney tissue homogenates.

    • Prostaglandin Levels: Quantification of PGE2 levels in renal tissue.

In Vitro Assessment of this compound's Cytotoxicity
  • Objective: To evaluate the direct cytotoxic effects of this compound and its metabolite, 4-ethoxyaniline, on renal tubular cells.

  • Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2 cells).

  • Treatment: Cells are incubated with varying concentrations of this compound and 4-ethoxyaniline for 24-48 hours.

  • Assessments:

    • Cell Viability Assay: MTT or LDH assay to determine cytotoxicity.

    • Reactive Oxygen Species (ROS) Production: Using fluorescent probes like DCFH-DA.

    • Glutathione (GSH) Depletion Assay: To measure intracellular GSH levels.

    • Apoptosis Assay: Flow cytometry analysis using Annexin V/Propidium Iodide staining.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Nephrotoxicity

bucetin_nephrotoxicity_pathway This compound This compound Metabolism Metabolic Activation (Deacetylation) This compound->Metabolism COX_Inhibition COX Inhibition This compound->COX_Inhibition p_Phenetidine 4-Ethoxyaniline (p-Phenetidine) Metabolism->p_Phenetidine Reactive_Metabolites Reactive Metabolites p_Phenetidine->Reactive_Metabolites p_Phenetidine->COX_Inhibition GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion GSH Glutathione (GSH) GSH->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Production) GSH_Depletion->Oxidative_Stress Cell_Damage Tubular Cell Damage Oxidative_Stress->Cell_Damage RPN Renal Papillary Necrosis Cell_Damage->RPN PG_Synthesis Reduced Prostaglandin Synthesis (PGE2) COX_Inhibition->PG_Synthesis Renal_Ischemia Renal Medullary Ischemia PG_Synthesis->Renal_Ischemia Renal_Ischemia->RPN

Caption: Proposed signaling pathway of this compound-induced nephrotoxicity.

Experimental Workflow for In Vivo Validation

in_vivo_workflow Animal_Model Animal Model Selection (Sprague-Dawley Rats) Dosing Dose-Response Administration (this compound, Phenacetin, Ibuprofen, Vehicle) Animal_Model->Dosing Monitoring In-Life Monitoring (Weekly/Bi-weekly) Dosing->Monitoring Termination Study Termination (4-12 weeks) Dosing->Termination Serum_Urine Serum/Urine Collection Monitoring->Serum_Urine Renal_Function Renal Function Tests (BUN, Creatinine) Serum_Urine->Renal_Function Biomarkers Urinary Biomarkers (KIM-1, NGAL) Serum_Urine->Biomarkers Tissue_Harvest Kidney Tissue Harvest Termination->Tissue_Harvest Histopathology Histopathological Analysis Tissue_Harvest->Histopathology Biochemistry Biochemical Assays (Oxidative Stress, PGE2) Tissue_Harvest->Biochemistry

Caption: Experimental workflow for in vivo validation of this compound nephrotoxicity.

Logical Relationship of Nephrotoxic Events

logical_relationship cluster_metabolic Metabolic/Biochemical cluster_functional Functional cluster_structural Structural Bucetin_Admin This compound Administration Metabolic_Change Metabolic & Biochemical Changes Bucetin_Admin->Metabolic_Change GSH_Depletion GSH Depletion Metabolic_Change->GSH_Depletion Oxidative_Stress Oxidative Stress Metabolic_Change->Oxidative_Stress PG_Inhibition Prostaglandin Inhibition Metabolic_Change->PG_Inhibition Functional_Change Functional Changes Reduced_RBF Reduced Renal Blood Flow Functional_Change->Reduced_RBF Increased_BUN_Cr Increased BUN/Creatinine Functional_Change->Increased_BUN_Cr Biomarker_Release Urinary Biomarker Release Functional_Change->Biomarker_Release Structural_Change Structural Changes Tubular_Damage Tubular Cell Damage Structural_Change->Tubular_Damage Papillary_Ischemia Papillary Ischemia Structural_Change->Papillary_Ischemia GSH_Depletion->Functional_Change Oxidative_Stress->Functional_Change PG_Inhibition->Functional_Change Reduced_RBF->Structural_Change Increased_BUN_Cr->Structural_Change Biomarker_Release->Structural_Change RPN Renal Papillary Necrosis Tubular_Damage->RPN Papillary_Ischemia->RPN

Caption: Logical progression from this compound administration to renal pathology.

Conclusion

Validating the mechanism of this compound-induced nephrotoxicity is crucial for understanding its risk profile and for the development of safer analgesics. The experimental framework outlined in this guide, based on established methods for assessing analgesic nephropathy, provides a comprehensive approach to elucidating the role of metabolic activation, oxidative stress, and prostaglandin synthesis inhibition in the pathogenesis of this compound-induced renal injury. The generation of specific experimental data for this compound will be invaluable for regulatory assessment and for guiding future drug design efforts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bucetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of Bucetin, a compound recognized as a hazardous substance. Adherence to these procedures will mitigate risks and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling this compound waste must be thoroughly trained in hazardous waste management.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: Use a properly functioning chemical fume hood when handling this compound powder to avoid inhalation.[1]

Quantitative Data Summary

Properly labeling and documenting chemical waste is a critical step in the disposal process. The following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name N-(4-Ethoxyphenyl)-3-hydroxybutanamide
CAS Number 1083-57-4
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Solid
Hazard Class Carcinogenicity (Category 1B), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4)

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in a designated, compatible hazardous waste container. This container should be clearly labeled as "Hazardous Drug Waste" and include the chemical name and associated hazards.[2] For carcinogenic materials, it is recommended to use a two-container containment system for storage and transport.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in a designated container for chemically contaminated solid waste.[2]

2. Container Selection and Labeling:

  • Container Type: Use black containers for hazardous pharmaceutical waste.[4] All containers must be in good condition with a secure, tight-fitting cap.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Drug Waste Only" and specify "this compound" as the contents. The label should also include the date when waste was first added to the container.

3. Storage of Hazardous Waste:

  • Designated Area: Store this compound waste in a designated, secure area away from general laboratory traffic. This area should be under the direct supervision of laboratory personnel.

  • Segregation: Store this compound waste separately from incompatible chemicals to prevent dangerous reactions. For instance, keep organic compounds away from strong oxidizing agents.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for destroying hazardous pharmaceutical waste.

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations. Maintain detailed records of all disposed hazardous waste.

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound or any solutions containing it down the drain.

  • Regular Trash: Do not dispose of this compound or contaminated materials in the regular trash.

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal:

  • Objective: To safely collect and store all forms of this compound waste for subsequent disposal by a certified hazardous waste management service.

  • Materials:

    • Appropriately labeled, black, leak-proof hazardous waste containers for solid and liquid waste.

    • Personal Protective Equipment (PPE) as specified above.

    • Chemical fume hood.

  • Procedure:

    • Conduct all handling of solid this compound and preparation of solutions within a chemical fume hood to minimize inhalation exposure.

    • Carefully place all solid this compound waste and contaminated disposable materials into the designated solid hazardous waste container.

    • Pour all liquid waste containing this compound into the designated liquid hazardous waste container.

    • Ensure that the exterior of the waste containers remains free from contamination. If any spillage occurs on the container, decontaminate the surface immediately.

    • Securely close the lids of the waste containers when not in immediate use.

    • Store the sealed containers in the designated satellite accumulation area within the laboratory until they are collected by the hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Bucetin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled BLACK Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled BLACK Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup incineration Final Disposal by Incineration pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucetin
Reactant of Route 2
Bucetin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。